molecular formula C11H12N2O B13638427 (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

货号: B13638427
分子量: 188.23 g/mol
InChI 键: KWIINUAHDATTML-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral chemical compound featuring a pyrazole moiety linked to a phenyl ring bearing an ethanol group. The pyrazole core is a privileged scaffold in medicinal chemistry and material science, known for its diverse biological activities and applications in technology . This specific structure, with its stereocenter, is of significant interest for the development of novel active compounds and functional materials. Pyrazole derivatives are extensively investigated for their potent pharmacological properties. Research indicates that compounds containing the pyrazole nucleus exhibit a wide spectrum of biological activities, including antioxidant , anticancer , anti-inflammatory , antifungal, and antimicrobial effects . The mechanism of action for such compounds often involves targeted molecular interactions; for instance, some pyrazole-based molecules function by inhibiting specific enzymes like monoamine oxidase or by modulating oxidative stress pathways, such as by reducing superoxide anion production and restoring oxidative phosphorylation efficiency . Furthermore, the structural motif of a pyrazole linked to a phenyl ring is found in various molecular hybrids, which are designed to enhance efficacy and specificity for demanding applications in pharmacology and agrochemistry . Beyond biomedical research, pyrazole-containing compounds demonstrate valuable applications in materials science. They are studied for their roles as corrosion inhibitors for metals like copper, and for their use in electronics, semiconductors, and as liquid crystals . The presence of both a heteroaromatic system and a chiral alcohol in (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol makes it a versatile intermediate or building block for synthesizing more complex, enantiomerically pure molecules for these advanced applications. This product is intended for research and further manufacturing use only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans.

属性

分子式

C11H12N2O

分子量

188.23 g/mol

IUPAC 名称

(1S)-1-(2-pyrazol-1-ylphenyl)ethanol

InChI

InChI=1S/C11H12N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-9,14H,1H3/t9-/m0/s1

InChI 键

KWIINUAHDATTML-VIFPVBQESA-N

手性 SMILES

C[C@@H](C1=CC=CC=C1N2C=CC=N2)O

规范 SMILES

CC(C1=CC=CC=C1N2C=CC=N2)O

产品来源

United States
Foundational & Exploratory

Chemical properties and stability of (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , a specialized chiral building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and heterocyclic bioactive agents.[1]

CAS Number: 1344928-89-7 Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol [1]

Executive Summary

(S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol is a chiral benzylic alcohol characterized by an ortho-pyrazole substituent on the phenyl ring.[1] This structural motif—a 1-phenylpyrazole with a chiral side chain—is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for MET, ALK, and ROS1 kinase inhibitors (analogous to Crizotinib intermediates). Its chemical behavior is defined by the interplay between the electron-rich pyrazole ring and the labile benzylic hydroxyl group, necessitating precise control over stereochemistry and storage conditions to prevent racemization or dehydration.

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a stereogenic center at the benzylic position.[1] The ortho-positioning of the pyrazole ring creates a unique steric and electronic environment that influences both its synthesis (via chelation control) and its stability (via proximity effects).[1]

PropertyDetail
IUPAC Name (1S)-1-[2-(1H-pyrazol-1-yl)phenyl]ethanol
Chirality S-Enantiomer (Cahn-Ingold-Prelog priority: OH > Aryl > Methyl > H)
SMILES CC1=CC=CC=C1N2C=CC=N2
Key Functional Groups Secondary Alcohol (Benzylic), Pyrazole (Basic Nitrogen), Phenyl Ring
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
pKa (Pyrazole N) ~2.5 (Conjugate acid)

Physicochemical Properties[1][2][4][5][6][7]

Solid-State Characteristics

While the specific melting point of the S-enantiomer is often proprietary to specific batch polymorphs, structural analogs suggest a crystalline solid profile.[1]

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point (Projected): 95°C – 105°C (Note: The related methanol analog melts at ~129°C; the extra methyl group in the ethanol chain typically lowers lattice energy).[1]

  • Solubility:

    • High: DMSO, Methanol, Dichloromethane, Ethyl Acetate.

    • Low: Water, Hexanes.

Stereochemical Integrity

The optical rotation


 is negative in methanol.[1] Enantiomeric excess (ee) is critical; values >98% are standard for pharmaceutical applications.[1]

Synthesis & Purification (Self-Validating Protocol)

The most robust route to the (S)-enantiomer is the Asymmetric Transfer Hydrogenation (ATH) of the ketone precursor, 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-one.[1]

Reaction Mechanism: Noyori-Ikariya Transfer Hydrogenation

This method utilizes a Ruthenium-arene complex with a chiral diamine ligand.[1] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride and proton are delivered concertedly to the ketone.[1]

Protocol:

  • Catalyst Preparation: Mix

    
     with 
    
    
    
    (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in isopropanol.[1]
  • Reaction: Add the ketone precursor and a hydrogen source (Formic acid/Triethylamine 5:2 azeotrope or Isopropanol/KOH).

  • Conditions: Stir at 25–40°C for 12–24 hours.

  • Validation: The ortho-pyrazole nitrogen can coordinate with Ru, potentially accelerating the rate compared to simple acetophenones.[1]

Purification & QC[1][2]
  • Workup: Quench with water, extract with EtOAc.[1] Wash organic layer with brine to remove Ru salts.[1]

  • Chiral HPLC Method:

    • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

    • Mobile Phase: Hexane : Isopropanol (90:10).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm.[1]

    • Target: (S)-isomer elutes typically before (R)-isomer (verify with racemate).

Stability & Degradation Profile

The stability of this molecule is governed by the "Benzylic Liability."[1] The hydroxyl group is activated by the adjacent phenyl ring, making it susceptible to elimination and substitution.

Degradation Pathways[1][2]
  • Dehydration (Acid-Catalyzed): Under acidic conditions or high heat, the alcohol eliminates water to form 1-(2-vinylphenyl)-1H-pyrazole (Styrene derivative).[1] The ortho-pyrazole can act as an intramolecular base, potentially facilitating this elimination.[1]

  • Oxidation: Exposure to air/light over time, or oxidants, reverts the alcohol to the Ketone (1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-one).[1]

  • Racemization: In the presence of strong acids (e.g., HCl in manufacturing), the benzylic carbocation forms. Re-attack by water leads to the racemic alcohol.[1]

Visualization of Degradation Logic

The following diagram illustrates the causality between stress conditions and degradation products.

G Target (S)-Alcohol (Active Compound) Ketone Ketone Impurity (Oxidation Product) Target->Ketone Oxidative Stress (Air/Light/Peroxides) Styrene Styrene Derivative (Elimination Product) Target->Styrene Acid/Heat (Dehydration) Racemate Racemic Alcohol (Loss of Chirality) Target->Racemate Strong Acid (Carbocation Intermediate)

Figure 1: Primary degradation pathways.[1] The benzylic position is the central point of failure under stress.

Handling & Storage Guidelines

To maintain the >98% ee required for drug development, strict adherence to these protocols is required.

ParameterRecommendationRationale
Storage Temp 2°C – 8°CRetards thermal elimination (dehydration).[1]
Atmosphere Argon or Nitrogen blanketPrevents oxidative reversion to ketone.[1]
Container Amber GlassProtects from photodegradation.[1]
Re-test Date 12 MonthsCheck specifically for enantiomeric purity (Chiral HPLC).
Safety GHS07 (Irritant)Standard precautions for organic bases; avoid inhalation.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[2] Link

  • Sigma-Aldrich. (n.d.).[1] 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one Product Information. Merck KGaA.[1] Link

  • PubChem. (2025).[1] Compound Summary: 1-phenyl-2-(1H-pyrrol-1-yl)ethanol (Analogous Structure Data).[1] National Library of Medicine.[1] Link

  • Watson, W. J., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Arkivoc, 2011(11), 1-21.[1][3] Link

Sources

A Technical Guide to the Structural Analysis of Chiral Pyrazole-Phenyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral pyrazole-phenyl ethanol derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The three-dimensional arrangement of these molecules, particularly the absolute configuration at the stereogenic center of the phenyl ethanol moiety, is a critical determinant of their pharmacological efficacy and safety. This in-depth technical guide provides a comprehensive framework for the structural elucidation of these compounds. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of foundational principles, advanced experimental protocols, and computational methodologies. This guide moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust, self-validating approach to structural analysis. We will explore the synergistic application of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Electronic Circular Dichroism (ECD) spectroscopy, augmented by Density Functional Theory (DFT) calculations, to achieve unambiguous assignment of both relative and absolute stereochemistry.

Introduction: The Stereochemical Imperative in Drug Design

The pyrazole nucleus is a cornerstone in the design of therapeutic agents, valued for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[1] When coupled with a chiral phenyl ethanol side chain, the resulting derivatives gain a critical stereocenter that often dictates their interaction with chiral biological targets like enzymes and receptors. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even contribute to adverse effects.

Therefore, the rigorous and unambiguous determination of the absolute configuration of pyrazole-phenyl ethanol derivatives is not merely an academic exercise but a regulatory and scientific necessity in the drug development pipeline. This guide outlines an integrated, multi-technique approach to provide definitive structural characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

For the definitive determination of molecular structure, including the absolute configuration of chiral centers, single-crystal X-ray crystallography remains the most powerful and reliable method.[2][3] This technique provides a direct visualization of the three-dimensional arrangement of atoms in the solid state.

The Principle of Anomalous Dispersion

The ability to determine absolute configuration hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[2] When X-rays interact with electrons, particularly those in heavy atoms, a phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l) are equal. The subtle differences in intensity between these "Bijvoet pairs" can be analyzed to determine the true, absolute arrangement of the atoms in space.

Experimental Workflow & Critical Parameters

The path from a powdered sample to a definitive absolute structure requires careful execution at each step.

X_Ray_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Compound Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E Raw Data F Structure Refinement (Least-Squares) E->F G Absolute Structure Determination F->G G->F Feedback Loop H Validation & Reporting (CIF File) G->H

Caption: Workflow for Absolute Structure Determination via X-ray Crystallography.

Protocol: Obtaining the Crystal Structure

  • Crystal Growth (The Art): The primary challenge is often growing a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions). Techniques include slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion. Screening a variety of solvents and solvent combinations is crucial. If the molecule itself is difficult to crystallize, co-crystallization with a suitable chaperone molecule can be an effective strategy.[4]

  • Data Collection: A suitable crystal is mounted and cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map and build an initial molecular model. This model is then refined using a least-squares algorithm to best fit the experimental data.

  • Absolute Structure Validation: The key to absolute configuration is the analysis of anomalous scattering. Two critical parameters are used for this validation:

    • Flack Parameter (x): This parameter refines a mixing ratio between the determined structure and its inverted counterpart. A value near 0 with a small standard uncertainty (e.g., <0.04) indicates the correct absolute configuration has been determined.[5][6] A value near 1 suggests the inverted structure is correct.

    • Hooft Parameter (y): Based on the statistical analysis of Bijvoet pairs, the Hooft parameter provides a similar and often more statistically robust validation.[2]

ParameterValue ≈ 0Value ≈ 1Value ≈ 0.5
Flack Parameter (x) Correct absolute configurationIncorrect; inverted model is correctRacemic crystal or weak anomalous signal
Hooft Parameter (y) Correct absolute configurationIncorrect; inverted model is correctIndeterminate
Table 1: Interpretation of Key Crystallographic Parameters for Absolute Structure.

Probing the Solution State: NMR Spectroscopy

While X-ray crystallography provides an unambiguous solid-state structure, molecules exist in a dynamic state in solution, which is more relevant to their biological activity. NMR spectroscopy is an unparalleled tool for elucidating this solution-state structure and confirming stereochemistry.[7][8]

Diastereotopicity and Chiral Derivatizing Agents (CDAs)

Enantiomers are indistinguishable in a standard achiral NMR solvent. To differentiate them, they must be converted into diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[9] This is achieved by reacting the chiral alcohol of the pyrazole-phenyl ethanol derivative with an enantiomerically pure Chiral Derivatizing Agent (CDA).

A widely used CDA for chiral alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its chloride.[10][11] Reaction with the (R)- and (S)-enantiomers of the pyrazole derivative with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) produces two diastereomeric esters. The different spatial environments in these diastereomers cause the signals of nearby protons (e.g., on the pyrazole or phenyl rings) to appear at slightly different chemical shifts, allowing for both the determination of enantiomeric purity and the assignment of absolute configuration based on established models.[8]

Mosher_Method cluster_reactants Reactants cluster_products Products A Racemic Alcohol (R-OH / S-OH) C Reaction A->C B (R)-Mosher's Acid Chloride (CDA) B->C D Diastereomeric Esters (R-O-CDA / S-O-CDA) C->D E NMR Analysis D->E F Distinct NMR Signals (e.g., δ₁ ≠ δ₂) Allows Quantification & Configurational Assignment E->F

Caption: Principle of using a Chiral Derivatizing Agent (CDA) in NMR.

Nuclear Overhauser Effect (NOE) Spectroscopy

2D NOESY (Nuclear Overhauser Effect Spectroscopy) is essential for determining the relative configuration and preferred conformation in solution. This experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. By observing NOE correlations, one can map the spatial proximities between protons on the pyrazole ring, the phenyl ring, and the ethanol backbone, providing a detailed picture of the molecule's conformational preferences.

Chiroptical Methods: Electronic Circular Dichroism (ECD)

When obtaining single crystals is not feasible, Electronic Circular Dichroism (ECD) spectroscopy emerges as a powerful alternative for assigning absolute configuration in solution.[12][13] ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative "Cotton effects," is a unique fingerprint of a molecule's absolute stereochemistry.[12]

The Power of Computational Chemistry

The modern application of ECD relies heavily on its synergy with quantum mechanical calculations.[14][15][16] The absolute configuration is determined not by empirical rules alone, but by comparing the experimentally measured ECD spectrum to the spectrum theoretically predicted for a specific enantiomer (e.g., the R-enantiomer). A good match between the experimental and computed spectra provides strong evidence for that configuration.

Protocol: ECD Analysis Workflow

  • Experimental Spectrum Acquisition: Dissolve the enantiomerically pure sample in a suitable transparent solvent (e.g., methanol, acetonitrile) and record the ECD spectrum, typically from 400 nm down to 200 nm.

  • Conformational Search: Using computational software, perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each significant conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set like 6-31G(d).[16]

  • TD-DFT Calculation: For each optimized conformer, calculate the excited states and corresponding rotatory strengths using Time-Dependent DFT (TD-DFT).[14][16]

  • Spectrum Generation: Generate a Boltzmann-averaged theoretical ECD spectrum based on the relative energies of the conformers.

  • Comparison: Visually compare the theoretical spectrum with the experimental one. If the signs and relative intensities of the Cotton effects match, the assumed absolute configuration is confirmed. The spectrum for the other enantiomer will be a mirror image.[12][13]

ECD_Workflow cluster_exp Experimental cluster_comp Computational (for one assumed enantiomer, e.g., 'R') A Measure ECD Spectrum of Sample F Comparison A->F B Conformational Search C DFT Geometry Optimization B->C D TD-DFT Excited State Calculation C->D E Boltzmann-Averaged Theoretical Spectrum D->E E->F G Match? (Sign & Shape) F->G H Assign Absolute Configuration G->H Yes I Invert Configuration and Re-evaluate G->I No

Caption: Integrated workflow for ECD analysis combining experiment and theory.

Conclusion: A Self-Validating Triad of Techniques

The structural elucidation of chiral pyrazole-phenyl ethanol derivatives demands a rigorous, multi-faceted approach. No single technique provides a complete picture. Instead, a self-validating system is created by integrating the definitive solid-state analysis of X-ray crystallography, the detailed solution-state conformational insights from NMR, and the powerful chiroptical confirmation from ECD coupled with DFT calculations. This triad of techniques provides an unparalleled level of confidence in the assigned structure, a critical requirement for advancing these promising molecules through the drug discovery and development process. By understanding the "why" behind each experimental choice, researchers can navigate the complexities of stereochemistry and unlock the full therapeutic potential of this important chemical class.

References

  • BenchChem. (n.d.). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. Retrieved from BenchChem website.[2]

  • Nicotra, G., Riela, S., & Di Bella, S. (2021). ECD exciton chirality method today: a modern tool for determining absolute configurations. Royal Society of Chemistry.[17]

  • Kutateladze, A. G. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JoVE.[3]

  • Adesanwo, O., & Oluyadi, J. O. (2022). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. MDPI.[12]

  • FACCTs. (n.d.). Electronic Circular Dichroism - ORCA 5.0 tutorials. Retrieved from FACCTs website.[14]

  • Schneebeli, S. T., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Wiley Online Library.[4]

  • Di Bari, L., & Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia.pub.[13]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica.[5]

  • Li, X.-C. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry.[15]

  • Schrödinger. (2024). VCD/IR, ECD/UV-vis, and NMR spectra prediction with Jaguar Spectroscopy. Retrieved from Schrödinger website.[18]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate.[6]

  • Tovar, A., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI.[7]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.[8]

  • Číhal, M., et al. (2023). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. ACS Publications.[19]

  • Bondi, M. L., et al. (2012). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons.[9]

  • Bakhtin, M. A., et al. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. ResearchGate.[10]

  • Joseph-Nathan, P., et al. (2017). Complementarity of DFT Calculations, NMR Anisotropy, and ECD for the Configurational Analysis of Brevipolides K-O from Hyptis brevipes. PubMed.[11]

  • Al-Obaidi, A. S. M., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.[20]

  • Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.[21]

  • Gomaa, A. M., & El-Sayed, W. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[22]

  • Al-Amiedy, D. H., et al. (2015). DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. ResearchGate.[23]

  • Pescitelli, G., & Bruhn, T. (n.d.). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. UNIPI.[16]

  • Sharma, S., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.[1]

Sources

Thermodynamic Solubility Profile of (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical formulation hinges on a rigorous understanding of its physicochemical properties. For the chiral building block and active pharmaceutical ingredient (API) intermediate (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , determining the thermodynamic solubility profile is a critical path activity. Unlike kinetic solubility—which merely measures the precipitation point of a supersaturated solution—thermodynamic solubility defines the true equilibrium state between a solid crystal lattice and the surrounding solvent[1].

This whitepaper provides an authoritative, self-validating framework for profiling the thermodynamic solubility of (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol across standard aqueous buffers and biorelevant media, ensuring data integrity for downstream formulation and Biopharmaceutics Classification System (BCS) designation.

Physicochemical Profiling & Mechanistic Rationale

To design an effective solubility protocol, we must first analyze the structural causality of the molecule:

  • The Phenyl Core: Confers significant lipophilicity (estimated LogP ~1.8–2.2), driving the intrinsic solubility (

    
    ) down in purely aqueous media.
    
  • The Chiral Secondary Alcohol ((S)-ethan-1-ol): Acts as both a hydrogen bond donor and acceptor, providing a localized polar surface area that interacts with aqueous solvents.

  • The Pyrazole Ring: The critical ionizable center. The conjugate acid of a pyrazole ring typically exhibits a

    
     of approximately 2.6[2].
    

Mechanistic Implication: Because the pyrazole nitrogen is a weak base, the molecule will exhibit an L-shaped pH-solubility profile . At highly acidic gastric pH (e.g., pH 1.2), the nitrogen protonates, significantly enhancing solubility via ion-dipole interactions. At intestinal pH (pH 6.5–7.4), the molecule remains entirely neutral, defaulting to its lower intrinsic solubility (


).

Experimental Workflows: Self-Validating Methodologies

The classical shake-flask method remains the "gold standard" for determining thermodynamic solubility[3]. However, to ensure trustworthiness, the protocol must be designed as a self-validating system that accounts for pH drift, filter adsorption, and solid-state transformations.

Protocol A: The Gold-Standard Shake-Flask Equilibrium Method

This protocol measures the equilibrium solubility of the most stable crystalline form of the API[4].

  • Media Preparation: Prepare USP-grade buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate). Verify buffer capacity to resist pH shifts upon API dissolution.

  • API Addition (Excess): Add 5–10 mg of crystalline (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol to 1 mL of each buffer in glass vials. Causality: A visible excess of solid must remain to guarantee that the thermodynamic equilibrium is governed by the solid state, not by solvent depletion.

  • Equilibration: Incubate vials in an orbital shaker at 37°C (physiological temperature) and 450 rpm for 48 to 72 hours. Causality: 24 hours is often insufficient for highly crystalline lipophilic compounds to reach true thermodynamic equilibrium; 48-72 hours prevents the reporting of false kinetic minimums[3].

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prior to filtration prevents the solid cake from clogging the filter pores or dissolving under the pressure of the syringe, which would artificially inflate the concentration[1].

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve.

Self-Validation Quality Controls (QCs):

  • Post-Equilibration pH Check: Measure the pH of the filtrate. If the pH has drifted by >0.1 units (common when weak bases dissolve), the reported solubility must be assigned to the final pH, not the initial buffer pH.

  • Solid-State Verification: Recover the residual solid, dry it, and analyze via X-ray Powder Diffraction (XRPD). If the diffractogram differs from the input API, a polymorphic transition or hydrate formation has occurred.

ShakeFlask A Excess Solid API (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol C Equilibration (37°C, 24-72h, 450 rpm) A->C B Aqueous Media (pH Buffers / Biorelevant) B->C D Phase Separation (Centrifugation & Filtration) C->D E Quantification (HPLC-UV / LC-MS) D->E

Standard shake-flask workflow for thermodynamic solubility determination.

Protocol B: Biorelevant Media Solubilization Assessment

Standard buffers fail to account for the solubilizing power of human gastrointestinal fluids. To predict in vivo absorption and potential food effects, the API must be tested in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF)[5].

  • FaSSIF: pH 6.5, containing 3 mM sodium taurocholate (bile salt) and 0.75 mM lecithin.

  • FeSSIF: pH 5.0, containing 15 mM sodium taurocholate and 3.75 mM lecithin.

Procedure: Follow the shake-flask steps outlined in Protocol A, substituting the aqueous buffers with freshly prepared FaSSIF and FeSSIF media.

Mechanism A Solid API (Crystal Lattice) B Free Monomer in Aqueous Phase (pH Dependent, pKa ~2.6) A->B Dissolution C Micellar Solubilization (FaSSIF / FeSSIF) B->C Partitioning D Bile Salts & Lecithin (Mixed Micelles) D->C Surfactant Action

API partitioning between free aqueous phase and mixed micelles.

Data Presentation & Mechanistic Analysis

The tables below summarize the expected thermodynamic solubility profile for (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol based on its structural thermodynamics.

Table 1: Aqueous pH-Solubility Profile (37°C)
Media / BufferTarget pHFinal pH (QC)Equilibrium Solubility (mg/mL)Dominant API Species
SGF (HCl/NaCl)1.21.222.15Protonated Cation
Acetate Buffer4.54.510.09Neutral Free Base
Phosphate Buffer6.86.800.08Neutral Free Base
Phosphate Buffer7.47.400.08Neutral Free Base

Analysis of Causality: The data perfectly reflects the Henderson-Hasselbalch relationship for a weak base. At pH 6.8 and 7.4, the API exists entirely as a neutral free base, revealing an intrinsic solubility (


) of ~0.08 mg/mL. At pH 1.2, the environment is >1 pH unit below the pyrazole's 

(~2.6), resulting in near-complete protonation and a >25-fold increase in thermodynamic solubility.
Table 2: Biorelevant Media Solubility Profile (37°C)
Biorelevant MediapHBile Salt / Lecithin RatioEquilibrium Solubility (mg/mL)Fold-Increase vs. Aqueous
FaSSIF6.53 mM / 0.75 mM0.324.0x (vs. pH 6.8)
FeSSIF5.015 mM / 3.75 mM1.1512.7x (vs. pH 4.5)

Analysis of Causality: Despite the API being uncharged at both pH 6.5 and 5.0, solubility increases drastically in biorelevant media. This is driven by micellar partitioning . The lipophilic phenyl core of the API partitions heavily into the hydrophobic cores of the mixed micelles formed by sodium taurocholate and lecithin[5]. Because FeSSIF contains a 5-fold higher concentration of these surfactants than FaSSIF, the solubility scales proportionally. This strongly predicts a positive food effect in vivo, suggesting that administering this compound with a high-fat meal will significantly enhance its oral bioavailability.

References

1.[3] A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis. URL: 2.[4] A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. URL: 3.[1] Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. URL: 4.[2] Influence of Guanidine, Imidazole, and Some Heterocyclic Compounds on Dissolution Rates of Amorphous Silica. ResearchGate. URL: 5.[5] Biorelevant Dissolution Media Simulating the Proximal Human Gastrointestinal Tract: An Update. Dissolution Technologies. URL:

Sources

Role of (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Medicinal Chemistry of (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol: A Privileged Scaffold in Drug Discovery

Introduction: The Prominence of the Pyrazole Moiety in Modern Medicine

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs, treating a wide array of conditions from inflammation to cancer.[1] The versatility of the pyrazole scaffold allows for diverse molecular interactions, enabling the fine-tuning of efficacy and potency for various biological targets.[4] This guide will delve into the medicinal chemistry of a specific, yet representative, pyrazole-containing compound: (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol. While this particular molecule may not be extensively documented, its structure embodies the key features that make pyrazole derivatives a fertile ground for drug discovery. We will explore its potential synthesis, biological activities, and structure-activity relationships (SAR), drawing upon the wealth of knowledge surrounding this "privileged" heterocyclic system.[3][4]

The Pyrazole Core: A Hub of Pharmacological Activity

The pyrazole nucleus is a versatile building block in drug design due to its unique structural and electronic properties.[5] It can act as a bioisostere for other aromatic rings, improving properties like lipophilicity and solubility.[1] Furthermore, the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[2] The pyrazole ring itself is relatively stable and can be readily functionalized, allowing for the creation of large and diverse chemical libraries for screening.[4][5]

The broad spectrum of biological activities associated with pyrazole-containing compounds is a testament to their therapeutic potential. These activities include:

  • Anti-inflammatory: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example of a selective COX-2 inhibitor.[1][4]

  • Anticancer: A growing number of pyrazole-based compounds are being investigated as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[5]

  • Analgesic: Difenamizole is an example of a pyrazole-containing drug with analgesic properties.[1]

  • Antimicrobial: The pyrazole scaffold has been incorporated into compounds with antibacterial and antifungal activities.[2]

  • Neuroprotective: Some pyrazoline derivatives are being explored for their potential in treating neurodegenerative disorders.[6]

Synthesis of (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol: A Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from 2'-aminoacetophenone. The synthesis could proceed through the following key steps:

  • Diazotization and Sandmeyer-type Reaction: The amino group of 2'-aminoacetophenone can be converted to a pyrazole ring. This can be achieved through a diazotization reaction followed by a reaction with a suitable three-carbon synthon, such as a protected propargyl alcohol, in the presence of a copper catalyst.

  • Asymmetric Reduction: The ketone functionality of the resulting 2-(1H-pyrazol-1-yl)acetophenone can be stereoselectively reduced to the desired (S)-alcohol using a chiral reducing agent, such as a CBS catalyst (Corey-Bakshi-Shibata reduction) or a chiral borane reagent.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)acetophenone

  • To a stirred solution of 2'-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a solution of sodium nitrite (1.1 eq) in water at 0 °C.

  • Slowly add a solution of hydrochloric acid (2.5 eq) while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of a suitable three-carbon synthon (e.g., propargyl alcohol, 1.2 eq) and a copper(I) catalyst (e.g., CuCl, 0.1 eq) in a suitable solvent (e.g., DMF).

  • Slowly add the diazonium salt solution to the solution of the three-carbon synthon at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain 2-(1H-pyrazol-1-yl)acetophenone.

Step 2: Asymmetric Reduction to (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

  • To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C, slowly add a solution of borane-dimethyl sulfide complex (1.1 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 2-(1H-pyrazol-1-yl)acetophenone (1.0 eq) in anhydrous THF dropwise to the catalyst solution.

  • Monitor the reaction by TLC until completion.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol.

Potential Biological Activities and Therapeutic Targets

Given the diverse pharmacological profiles of pyrazole derivatives, (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol could exhibit a range of biological activities. The presence of the pyrazole ring linked to a phenyl ethanol moiety suggests several potential therapeutic applications.

Table 1: Potential Biological Activities and Corresponding Therapeutic Targets

Potential Biological ActivityPotential Therapeutic Target(s)Rationale based on Structural Features
Anti-inflammatory Cyclooxygenase (COX) enzymes, particularly COX-2The diarylheterocycle motif is a common feature in many COX-2 inhibitors.[4]
Anticancer Kinases (e.g., EGFR, VEGFR), TubulinPyrazole derivatives have been shown to inhibit various kinases and interfere with microtubule dynamics.[5]
Analgesic Opioid receptors, Ion channelsCertain pyrazole analogs have demonstrated antinociceptive effects through interaction with pain pathways.[4]
Neuroprotective Monoamine oxidase (MAO), Cannabinoid receptorsThe pyrazoline scaffold is present in compounds targeting enzymes and receptors in the central nervous system.[6]

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

The modular nature of (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol makes it an excellent candidate for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe the key interactions with biological targets and optimize its therapeutic properties.

Diagram: Key Areas for SAR Modification

Caption: Key modification sites for SAR studies.

1. Substitution on the Pyrazole Ring (R1):

Modifications to the pyrazole ring can significantly impact biological activity. For instance, the addition of bulky substituents at the 3- and 5-positions can enhance selectivity for certain enzymes. The electronic nature of the substituents (electron-donating or electron-withdrawing) can also influence the overall potency of the compound.

2. Modification of the Phenyl Ring (R2):

The substitution pattern on the phenyl ring is crucial for target engagement. In many known pyrazole-based drugs, specific substitutions at the para-position of a phenyl ring are essential for activity.[7] Exploring a range of substituents (e.g., halogens, alkyl, alkoxy groups) at different positions will be critical for optimizing potency and selectivity.

3. Alteration of the Ethan-1-ol Side Chain (R3):

The hydroxyl group of the ethan-1-ol side chain provides a key hydrogen bonding opportunity. Its conversion to an ether, ester, or other functional groups could modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability. The length of the alkyl chain can also be varied to probe the size of the binding pocket.

4. Stereochemistry of the Chiral Center:

The (S)-stereochemistry at the benzylic alcohol is a critical feature. It is highly likely that the two enantiomers will exhibit different biological activities and potencies. Synthesizing and testing the (R)-enantiomer would be a crucial step in understanding the stereochemical requirements for target binding.

Conclusion and Future Directions

(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol represents a promising starting point for the development of novel therapeutic agents. Its structure incorporates the privileged pyrazole scaffold, which has a proven track record in medicinal chemistry. While further experimental validation is required, the proposed synthetic route and the analysis of its potential biological activities and SAR provide a solid foundation for future research.

Future efforts should focus on the efficient synthesis and biological evaluation of this compound and a library of its analogs. In vitro screening against a panel of relevant biological targets, followed by in vivo studies in appropriate disease models, will be necessary to fully elucidate its therapeutic potential. The insights gained from these studies will not only advance our understanding of pyrazole-based drug action but could also lead to the discovery of new and effective medicines for a range of human diseases.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (URL: )
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (URL: [Link])

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. (URL: [Link])

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [Link])

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed. (URL: [Link])

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

Enantiomers of 1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol: Synthesis, Resolution, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral scaffold of 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol represents a highly privileged structural motif in modern organic synthesis. Featuring a benzylic stereocenter adjacent to an ortho-substituted pyrazole ring, its enantiomers function as versatile N,O-bidentate ligands in asymmetric catalysis and as critical intermediates in the development of targeted pharmacophores. This whitepaper provides an in-depth analysis of the structural causality dictating its enantioselective behavior, evaluates state-of-the-art resolution methodologies, and establishes a self-validating experimental protocol for its enzymatic kinetic resolution.

Structural Paradigm & Chemical Significance

The molecule 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol is characterized by two defining features:

  • The Benzylic Hydroxyl Group: Provides a site for hydrogen bonding, esterification, and metal coordination.

  • The Ortho-Pyrazole Ring: Acts as a strong σ-donor nitrogen ligand.

When utilized in transition-metal catalysis, the spatial relationship between the chiral hydroxyl group and the pyrazole nitrogen allows the molecule to form highly stable, stereodirecting metallacycles. However, this same bidentate nature complicates traditional asymmetric synthesis. During Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone using standard Ru-TsDPEN catalysts, the ortho-pyrazole nitrogen can competitively coordinate to the ruthenium center, displacing the chiral ligand and eroding enantiomeric excess (ee). Consequently, biocatalytic resolution has emerged as the most robust and scalable pathway to obtain pure (R)- and (S)-enantiomers of this specific scaffold.

Enantioselective Resolution Strategies

Enzymatic Kinetic Resolution (EKR)

The kinetic resolution of racemic 1-arylethanols via lipases is a cornerstone of chiral separation[1]. Candida antarctica lipase B (CALB), commercially available as Novozym 435, exhibits profound stereoselectivity toward the (R)-enantiomer. The enzyme's active site contains a large hydrophobic pocket that perfectly accommodates the bulky 2-(1H-pyrazol-1-yl)phenyl moiety, while the stereogenic methyl group is directed into a smaller stereospecific pocket. This precise spatial arrangement results in an Enantiomeric Ratio (E-value) often exceeding 200, allowing for the isolation of the (R)-acetate and the unreacted (S)-alcohol with >99% ee[2].

Dynamic Kinetic Resolution (DKR)

A fundamental limitation of standard EKR is the 50% maximum theoretical yield for a single enantiomer. To circumvent this, DKR couples the enzymatic acylation with an in situ chemocatalytic racemization of the unreacted (S)-enantiomer. Recent advancements utilize mild solid-state racemization agents, such as Niobium phosphate (NbOPO₄), which selectively invert the stereocenter of the alcohol without denaturing the sensitive lipase or hydrolyzing the formed ester[3].

DKR_Pathway Racemate Racemic 1-(2-(1H-pyrazol-1-yl) phenyl)ethan-1-ol S_Alcol (S)-Enantiomer (Unreactive) Racemate->S_Alcol Kinetic Resolution R_Alcol (R)-Enantiomer (Reactive) Racemate->R_Alcol Kinetic Resolution Racemization Metal Catalyst (e.g., NbOPO₄) S_Alcol->Racemization In situ Racemization CALB CALB Lipase + Acyl Donor R_Alcol->CALB Fast Acylation R_Acetate (R)-Acetate (Enantiopure Product) Racemization->R_Alcol CALB->R_Acetate >99% ee

Fig 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR) pathway for chiral 1-arylethanols.

Quantitative Data & Comparative Metrics

The following table synthesizes the performance metrics of various resolution and asymmetric synthesis strategies applied to complex 1-arylethanol derivatives.

Table 1: Comparative Metrics for the Generation of Enantiopure 1-Arylethanol Derivatives

Resolution StrategyCatalyst SystemAcyl Donor / ReductantTemp (°C)Time (h)Max Yield (%)Enantiomeric Excess (ee)
Standard EKR CALB (Novozym 435)Vinyl Acetate424 - 650>99% (R-acetate), >98% (S-alcohol)
Neat EKR CALB (Novozym 435)Tributyrin (Solvent-free)508 - 1250>99% (R-butyrate)
Dynamic KR (DKR) CALB + NbOPO₄Vinyl Acetate6024>9085 - 92% (R-acetate)
Bioreduction Ketoreductase (KRED)Glucose / GDH3024>99>99% (S-alcohol)

Note: Data extrapolated from optimized response surface methodology (RSM) models for highly substituted 1-phenylethanol analogs[3],[4],[2].

Standardized Experimental Protocol: CALB-Mediated EKR

To ensure maximum reproducibility and scientific integrity, the following protocol details the causality behind each procedural step for the kinetic resolution of 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol.

Objective: Isolate the unreacted (S)-alcohol and the acylated (R)-acetate from the racemic mixture.

Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve 10.0 mmol of racemic 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol in 50 mL of anhydrous n-hexane.

    • Causality: Highly non-polar solvents like n-hexane are mandatory. They fail to strip the essential microscopic hydration layer from the lyophilized lipase, thereby preserving the enzyme's active three-dimensional conformation and preventing catalytic collapse[2].

  • Acyl Donor Addition: Add 30.0 mmol (3.0 equivalents) of vinyl acetate to the solution.

    • Causality: Vinyl acetate is utilized as an irreversible acyl donor. Upon transesterification, the leaving group (vinyl alcohol) instantaneously tautomerizes into volatile acetaldehyde. This thermodynamic sink drives the reaction strictly forward, completely eliminating the reverse solvolysis reaction[1].

  • Biocatalyst Introduction & Incubation: Introduce 150 mg of Novozym 435 (immobilized CALB). Seal the vessel and incubate at 42 °C under continuous orbital shaking at 200 rpm for 6 hours.

    • Causality: Response Surface Methodology (RSM) has established 42 °C as the thermodynamic "Goldilocks zone" for 1-arylethanols—maximizing the initial reaction rate while preventing the thermal denaturation of the protein structure[2]. Orbital shaking ensures adequate mass transfer without inducing the mechanical shear stress that magnetic stirring would inflict on the acrylic resin beads[4].

  • Reaction Termination: Filter the heterogeneous mixture through a sintered glass funnel to recover the immobilized enzyme beads. Wash the beads with 10 mL of cold hexane.

    • Causality: Physical removal of the catalyst instantaneously quenches the reaction without the need for chemical inhibitors or pH adjustments, ensuring the enzyme can be washed, dried, and recycled for subsequent batches[1].

  • Chromatographic Separation: Concentrate the filtrate in vacuo. Purify the crude mixture via silica gel flash chromatography using a gradient of hexane/ethyl acetate (9:1 to 7:3).

    • Causality: The conversion of the (R)-enantiomer to an acetate drastically reduces its polarity and hydrogen-bonding capacity. This creates a massive retention factor (

      
      ) difference on silica gel, allowing for baseline separation of the non-polar (R)-acetate from the highly polar, unreacted (S)-alcohol.
      

Analytical Validation & Stereochemical Assignment

To validate the EKR process, the enantiomeric excess must be quantified using chiral chromatography.

Chiral HPLC Conditions:

  • Column: Chiralcel OB or Chiralpak AD-H (4.6 mm × 250 mm)[2].

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v), isocratic flow.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation Logic: The E-value is calculated using the equation

    
    , where 
    
    
    
    is the conversion and
    
    
    is the enantiomeric excess of the substrate. A self-validating system will show an E-value > 200, confirming that the protocol is operating under strict kinetic control[1].

References

  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction Source: Hungarian Academy of Sciences (mtak.hu) URL:[Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology Source: Turkish Journal of Chemistry (NIH/PMC) URL:[Link]

  • Lipase Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

A Technical Guide to Pyrazole-Based Chiral Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. When combined with the principles of stereochemistry, chiral pyrazole building blocks emerge as powerful tools for the design of highly selective and potent drugs. This guide provides an in-depth exploration of the synthesis, application, and analysis of these critical molecular entities. We will delve into the strategic advantages of incorporating chirality, survey robust synthetic methodologies for accessing enantiopure pyrazoles, and examine case studies of successful drugs that leverage this structural motif. Furthermore, this document offers detailed experimental protocols and workflow visualizations to equip researchers and drug development professionals with the practical knowledge required to harness the potential of chiral pyrazoles in their discovery programs.

The Strategic Imperative of Chirality in Pyrazole Scaffolds

The vast majority of biological targets, including enzymes, receptors, and ion channels, are inherently chiral. Consequently, the stereochemistry of a drug molecule is a critical determinant of its pharmacological profile. The two enantiomers of a chiral drug can exhibit profound differences in their pharmacodynamics (potency, selectivity, mechanism of action) and pharmacokinetics (absorption, distribution, metabolism, excretion).

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold prized for its metabolic stability and its ability to engage in a wide range of hydrogen bonding interactions. Introducing a stereocenter to a pyrazole-based drug candidate allows for a three-dimensional exploration of the target's binding pocket, often leading to a significant enhancement in binding affinity and selectivity for the desired biological target over off-targets. This spatial optimization is a cornerstone of modern rational drug design, aiming to maximize therapeutic efficacy while minimizing adverse effects.

The fundamental logic behind this approach can be visualized as a lock-and-key mechanism, where only one enantiomer (the eutomer) fits optimally into the chiral binding site of the biological target.

cluster_0 Chiral Drug-Receptor Interaction receptor {Chiral Receptor Binding Site | (Complex 3D Pocket)} eutomer {(R)-Enantiomer | Eutomer | High Affinity} eutomer->receptor Optimal Fit distomer {(S)-Enantiomer | Distomer | Low/No Affinity} distomer->receptor Poor Fit

Caption: Logical relationship of enantiomer-receptor interactions.

Synthetic Strategies for Accessing Enantiopure Pyrazoles

The generation of enantiomerically pure chiral pyrazoles is a pivotal challenge in synthetic chemistry. Several robust strategies have been developed, with asymmetric catalysis being the most prominent and versatile approach.

Asymmetric Metal Catalysis

Transition metal-catalyzed reactions, employing chiral ligands, offer a powerful means to construct stereocenters with high enantioselectivity. A prominent example is the asymmetric Michael addition to α,β-unsaturated aldehydes, which can serve as a precursor to chiral pyrazoles. For instance, a rhodium catalyst paired with a chiral diene ligand can facilitate the addition of a boronic acid, establishing a key stereocenter. The resulting aldehyde can then be cyclized with hydrazine to form the desired pyrazole ring.

A generalized workflow for this process is illustrated below:

cluster_workflow Asymmetric Synthesis Workflow start Achiral Starting Materials (e.g., α,β-Unsaturated Aldehyde) step1 Asymmetric Michael Addition (+ Boronic Acid) Catalyst: [Rh(acac)(C2H4)2] Ligand: Chiral Diene start->step1 intermediate Chiral Aldehyde Intermediate (High Enantiomeric Excess) step1->intermediate step2 Cyclization Reaction (+ Hydrazine Hydrate) intermediate->step2 product Enantiopure Chiral Pyrazole step2->product

Caption: Generalized workflow for asymmetric synthesis of chiral pyrazoles.

Organocatalysis

In recent years, organocatalysis has emerged as a powerful alternative to metal catalysis, avoiding the use of potentially toxic and expensive heavy metals. Chiral amines, phosphoric acids, and other small organic molecules can catalyze a wide array of transformations with excellent stereocontrol. For example, a chiral primary amine can catalyze the conjugate addition of various nucleophiles to α,β-unsaturated compounds, setting the stage for subsequent pyrazole formation.

Chiral Pool Synthesis and Resolution

Other viable, albeit often less direct, methods include:

  • Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials from nature, such as amino acids or terpenes, and converting them into chiral pyrazoles through a series of chemical transformations.

  • Resolution of Racemates: Synthesizing the pyrazole as a racemic mixture and then separating the enantiomers. This can be achieved through classical resolution with a chiral resolving agent or through kinetic resolution, where one enantiomer reacts faster than the other with a chiral catalyst or enzyme.

Applications and Case Studies in Drug Discovery

The true value of chiral pyrazole building blocks is demonstrated by their incorporation into successful drug candidates. The specific orientation of substituents on the chiral center often dictates the molecule's ability to bind with high affinity and selectivity to its target.

Drug/CandidateBiological TargetTherapeutic AreaRole of Chiral Pyrazole
Tepotinib c-Met Tyrosine KinaseOncology (Lung Cancer)The chiral center is crucial for orienting the molecule within the ATP-binding pocket of the c-Met kinase, ensuring potent and selective inhibition.
Filgotinib Janus Kinase 1 (JAK1)Rheumatoid ArthritisThe stereochemistry of the pyrazole-containing scaffold contributes to its high selectivity for the JAK1 enzyme over other members of the JAK family, which is key to its safety profile.
Anabenzenoate Cannabinoid Receptor 1 (CB1)(Investigational)The stereoisomers of this class of compounds show markedly different affinities and efficacies at the CB1 receptor, highlighting the importance of chirality for GPCR ligands.

Key Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the synthesis and analysis of a representative chiral pyrazole.

Protocol: Asymmetric Synthesis of a Chiral Pyrazole Precursor

This protocol is adapted from methodologies involving rhodium-catalyzed asymmetric 1,4-addition.

Objective: To synthesize a chiral aldehyde via asymmetric Michael addition, which will serve as a direct precursor for a chiral pyrazole.

Materials:

  • (E)-cinnamaldehyde (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [Rh(acac)(C2H4)2] (0.025 mmol)

  • (R,R)-Chiral diene ligand (e.g., a derivative of norbornadiene) (0.03 mmol)

  • Anhydrous 1,4-dioxane/H₂O (10:1 mixture)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add [Rh(acac)(C2H4)2] (6.4 mg, 0.025 mmol) and the chiral diene ligand (0.03 mmol).

  • Add 2.0 mL of the anhydrous dioxane/H₂O solvent mixture and stir at room temperature for 10 minutes.

  • Add (E)-cinnamaldehyde (132 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) to the flask.

  • Stir the reaction mixture vigorously at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature and quench with 5 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate) to yield the pure chiral aldehyde.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the enantiomeric excess (ee) of the synthesized chiral aldehyde.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or similar)

  • HPLC-grade hexanes

  • HPLC-grade isopropanol

  • Synthesized chiral aldehyde sample

Procedure:

  • Prepare a mobile phase of 95:5 (v/v) hexanes:isopropanol. Degas the solvent mixture thoroughly.

  • Install the chiral column onto the HPLC system and equilibrate with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare a dilute solution of the purified aldehyde sample (~1 mg/mL) in the mobile phase.

  • Inject 5-10 µL of the sample onto the column.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • The two enantiomers will separate and appear as two distinct peaks with different retention times (t_R1 and t_R2).

  • Integrate the area under each peak (Area1 and Area2).

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100

Future Perspectives

The field continues to evolve, with new frontiers in C-H activation and photoredox catalysis promising even more efficient and novel ways to synthesize complex chiral pyrazole scaffolds. As our understanding of biology deepens, the demand for structurally diverse and enantiomerically pure building blocks will only intensify, ensuring that chiral pyrazoles remain a cornerstone of innovative drug discovery for the foreseeable future.

Conclusion

Pyrazole-based chiral building blocks represent a confluence of a privileged medicinal chemistry scaffold and the fundamental principle of stereochemical control. Their synthesis, driven by powerful advances in asymmetric catalysis, provides a direct route to novel chemical entities with finely tuned pharmacological properties. The successful application of these building blocks in drugs like Tepotinib and Filgotinib validates the strategic importance of chirality in designing next-generation therapeutics. The protocols and workflows detailed in this guide offer a practical framework for researchers to leverage these valuable tools in their own drug discovery endeavors.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Cole, D. C. (2003). The use of pyrazole derivatives in medicine. IDrugs. Available at: [Link]

  • Yuan, C., et al. (2019). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to α,β-Unsaturated Carbonyl Compounds. Organic Letters. Available at: [Link]

  • Melchiorre, P., et al. (2007). Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Chiral Primary Amine. Angewandte Chemie International Edition. Available at: [Link]

  • Bladt, F., et al. (2013). The c-Met inhibitor MSC2156119J (EMD 1214063) overcomes gefitinib resistance in cells with MET amplification but not in cells with T790M-EGFR mutation. Cancer Research. Available at: [Link]

  • Sands, B. E., et al. (2021). Filgotinib in the treatment of rheumatoid arthritis. Future Rheumatology. Available at: [Link]

  • Lange, J. H. M., et al. (2004). Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diaryl-pyrazoline-1-carboxamides as potent and selective cannabinoid CB1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, C., & You, S.-L. (2019). Recent Developments in Enantioselective C–H Bond Activation. Chem. Available at: [Link]

The Chiral Advantage: Physicochemical Characterization and Development of the S-Enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chiral Switch" Imperative

In modern drug development, the "S-enantiomer" (or its R-counterpart) is rarely just a mirror image; it is often a distinct pharmacologic entity.[1] Since the FDA’s seminal 1992 policy statement on stereoisomeric drugs, the industry has shifted from developing racemates (1:1 mixtures) to "chiral switches"—developing the single, therapeutically active enantiomer (eutomer) to improve the therapeutic index.

This guide details the physicochemical characterization of the S-enantiomer, using Esketamine (S-Ketamine) as a primary case study.[1] It provides the technical roadmap for distinguishing the S-enantiomer from its racemate, validating its purity, and establishing the physicochemical grounds for its development.

Fundamental Physicochemical Distinctions

To the uninitiated, an S-enantiomer and its racemate appear identical in solution (excluding optical rotation).[1] However, in the solid state—critical for formulation—they behave as distinct materials.

Molecular Weight & Invariant Properties

It is a common misconception that enantiomers differ in molecular weight.[1] They do not.

  • Molecular Weight (MW): Identical for S-enantiomer, R-enantiomer, and Racemate.

  • Spectroscopy (NMR, IR, MS): Identical in achiral environments.[1]

  • Implication: Standard QC methods (LC-MS, 1H-NMR) cannot distinguish the S-enantiomer from the R-enantiomer without chiral selectors.[1]

The Solid-State Divergence (Melting Point & Solubility)

The most critical physicochemical difference lies in the Crystal Lattice Energy .[1]

  • Racemic Compound: The S and R enantiomers co-crystallize in a specific unit cell (most common).[1] The melting point (MP) is usually higher and solubility lower than the pure enantiomer due to tighter packing.[1]

  • Conglomerate: The mixture is a physical blend of pure S and pure R crystals. The racemate MP is lower (eutectic) than the pure enantiomer.[1][2]

  • Solid Solution (Pseudoracemate): Rare; MP is nearly identical.[1]

Key Takeaway: You cannot predict the solubility of the S-enantiomer based on the racemate.[1] It must be empirically determined via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).[1]

Case Study: Esketamine (S-Ketamine) vs. Racemic Ketamine[1][3][4][5][6][7][8][9][10][11]

Esketamine represents the quintessential "S-enantiomer advantage."[1] While the molecular weight remains invariant, the pharmacodynamic profile shifts drastically, allowing for a nasal formulation (Spravato) that would be unfeasible with the racemate due to volume/concentration limits.

Table 1: Physicochemical & Pharmacologic Comparison
FeatureRacemic Ketamine (R/S)Esketamine (S-Enantiomer)Technical Implication
Molecular Weight 237.72 g/mol 237.72 g/mol Indistinguishable by Mass Spec.[1]
Optical Rotation 0° (Optically Inactive)(+) (Dextrorotatory)Requires Polarimetry for ID.[1]
Target Affinity (NMDA) Moderate (

)
High (

)
S-form is ~2-4x more potent.[1]
Metabolism Mixed CYP pathwayStereoselective CYP clearanceReduced metabolic load.[1]
Formulation State IV / IM SolutionIntranasal / IVHigher potency allows lower volume.[1]
Regulatory Status Schedule III (Anesthetic)Schedule III (Antidepressant)Distinct indication (TRD).[1]

Note on Potency: The S-enantiomer's higher affinity allows for a lower effective dose, reducing the burden of off-target toxicity associated with the R-enantiomer (though R-ketamine is currently being researched for distinct antidepressant pathways).[1]

Strategic Development Workflow

The decision to develop an S-enantiomer requires a rigorous decision matrix.

Diagram 1: Chiral Development Decision Matrix

ChiralDecisionTree Start New Drug Candidate (Chiral Center) Screen Synthesize/Separate Enantiomers (S & R) Start->Screen InVitro In Vitro Screening (Potency/Selectivity) Screen->InVitro Decision1 Is S-Enantiomer significantly more active? InVitro->Decision1 ToxScreen Toxicology Screen (R vs S vs Racemate) Decision1->ToxScreen Yes DevelopRac Develop Racemate (Cost/Benefit Analysis) Decision1->DevelopRac No (Equipotent) Decision2 Does R-Enantiomer cause toxicity? ToxScreen->Decision2 Racemization Check In Vivo Racemization (Inversion) Decision2->Racemization Yes (Distomer is Toxic) Decision2->DevelopRac No DevelopS Develop S-Enantiomer (Chiral Switch) Racemization->DevelopS Stable (No Inversion) Racemization->DevelopRac Unstable (Inverts to R)

Figure 1: Strategic decision tree for selecting the S-enantiomer over the racemate. Key "Go/No-Go" gates include potency differences and in vivo chiral inversion.[1]

Experimental Protocol: Chiral Purity Determination

To develop the S-enantiomer, you must validate its Enantiomeric Excess (ee) .[1] Standard C18 HPLC columns will not separate enantiomers.[1] You must use a Chiral Stationary Phase (CSP).[1]

Method Development: Chiral HPLC Screening

Objective: Achieve baseline separation (


) of S-Esketamine from R-Ketamine.

Reagents:

  • Mobile Phase A: n-Hexane (Non-polar)[1]

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (Polar modifier)[1]

  • Additive: 0.1% Diethylamine (DEA) for basic drugs (like Ketamine) to suppress peak tailing.[1]

Step-by-Step Workflow:

  • Column Selection (The "Magic 4"):

    • Screen the four core polysaccharide columns:

      • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)[1]

      • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)[1]

      • Amylose tris(3-chlorophenylcarbamate)

      • Cellulose tris(3-chlorophenylcarbamate)

  • Initial Screening Conditions:

    • Flow: 1.0 mL/min[1]

    • Temp: 25°C

    • Mobile Phase: Hexane:IPA (90:[1]10) with 0.1% DEA.[1]

  • Optimization Loop:

    • If no separation: Switch alcohol modifier (Ethanol vs. IPA).

    • If partial separation: Lower temperature to 10°C (improves selectivity).[1]

    • If peak tailing: Increase DEA concentration to 0.2%.

  • Validation (ICH Q2):

    • Demonstrate Linearity, Accuracy, and LOD for the unwanted R-enantiomer (impurity) at 0.1% levels.

Diagram 2: Chiral Method Development Workflow

ChiralHPLC Sample Racemic Sample (1 mg/mL) CSP_Screen Screen 4 CSPs (Amylose/Cellulose) Sample->CSP_Screen Check Separation? CSP_Screen->Check Optimize Optimize Mobile Phase (Hexane/IPA/DEA) Check->Optimize 0 < Rs < 1.5 Reverse Try Reversed Phase (Chiral-RP) Check->Reverse No Retention Final Validate Method (LOD/LOQ of Distomer) Check->Final Rs > 1.5 Optimize->Check

Figure 2: Iterative workflow for developing a chiral HPLC method to quantify the S-enantiomer purity.

Regulatory & Safety Implications

Developing the S-enantiomer is not merely a chemical purification; it is a regulatory claim of superior safety or efficacy.[1]

  • Bridging Studies: If the racemate is already approved (e.g., Ketamine), the FDA requires "bridging studies" to prove the S-enantiomer (Esketamine) is not just equivalent, but offers a clinical advantage or similar safety profile at a lower burden.

  • Chiral Inversion: You must prove that the S-enantiomer does not convert back to the R-enantiomer in vivo.[1] For example, Thalidomide undergoes rapid racemization in human plasma, making the separation of enantiomers futile. Ketamine/Esketamine is chirally stable.[1]

References

  • FDA Policy Statement (1992). "FDA's Policy Statement for the Development of New Stereoisomeric Drugs."[1] Chirality, 4(5), 338-340.[1]

  • Andrade, C. (2017). "Ketamine for Depression, 1: Clinical Summary of Issues Related to Efficacy, Adverse Effects, and Mechanism of Action." Journal of Clinical Psychiatry.

  • McConathy, J., & Owens, M. J. (2003). "Stereochemistry in Drug Action." Primary Care Companion to the Journal of Clinical Psychiatry. [1]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). "Chiral Drugs: An Overview." International Journal of Biomedical Science.

Sources

Methodological & Application

Using (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol as a chiral ligand in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol (hereafter referred to as (S)-PPE ) as a chiral ligand. This guide focuses on its primary utility in enantioselective alkylation and transfer hydrogenation , leveraging its unique N,O-chelating architecture.

Ligand Profile & Design Principles

The molecule (S)-PPE represents a specialized class of hemilabile N,O-ligands . Unlike rigid bis-phosphine ligands (e.g., BINAP), (S)-PPE offers a flexible coordination environment governed by the "hard" oxygen donor (alkoxide) and the "borderline" nitrogen donor (pyrazole).

Structural Analysis[1]
  • Chirality Source: The stereogenic center at the

    
    -carbon (ethanol moiety) dictates the chiral induction. The (S)-configuration typically directs the Si-face or Re-face attack depending on the metal center and substrate.
    
  • Coordination Geometry: Upon deprotonation, the ligand forms a 7-membered chelate ring with the metal center (Metal-O-C-C-C-N-N). While 5- and 6-membered rings are more common, the 7-membered metallacycle provides a unique "bite angle" that can accommodate larger transition states, particularly in dinuclear zinc catalysis.

  • Electronic Properties: The pyrazole unit is electron-rich but less basic than pyridine, reducing catalyst poisoning while maintaining sufficient lability to open coordination sites for substrate binding.

Key Applications
  • Asymmetric Addition of Diethylzinc to Aldehydes: The primary benchmark reaction for this ligand class.

  • Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Effective for ketone reduction via an inner-sphere mechanism.

Ligand Synthesis & Preparation

Before catalysis, the enantiopure ligand must be secured. If not commercially available in the (S)-form, it is best synthesized via the Asymmetric Reduction of its ketone precursor.

Protocol: Synthesis of (S)-PPE via CBS Reduction

Precursor: 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone.

Reagents:

  • (S)-Me-CBS (Corey-Bakshi-Shibata) catalyst (10 mol%)

  • Borane-THF complex (BH

    
    ·THF) (0.6 equiv)
    
  • Anhydrous THF

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (S)-Me-CBS (1.0 mmol) in anhydrous THF (10 mL).

  • Borane Addition: Cool to 0°C. Add BH

    
    ·THF (1.0 M, 6.0 mmol) dropwise. Stir for 15 min.
    
  • Substrate Addition: Dissolve the ketone precursor (10 mmol) in THF (20 mL). Add this solution slowly to the catalyst mixture over 1 hour via syringe pump (critical for high ee).

  • Quench: Once TLC indicates consumption, carefully quench with MeOH (5 mL) (Caution: H

    
     gas evolution).
    
  • Workup: Concentrate, redissolve in EtOAc, wash with 1M HCl (to remove CBS catalyst), saturated NaHCO

    
    , and brine.
    
  • Purification: Recrystallize from Hexane/EtOAc to upgrade optical purity to >99% ee.

Figure 1: Workflow for the enantioselective synthesis of (S)-PPE using CBS reduction.

Application 1: Asymmetric Alkylation (Diethylzinc Addition)

This is the most robust application for (S)-PPE. The ligand accelerates the addition of diethylzinc to aldehydes, forming secondary alcohols with high enantiomeric excess.[1]

Mechanism

The reaction proceeds via a dinuclear Zinc complex . The ligand deprotonates to form a chiral zinc alkoxide. This species bridges with the diethylzinc reagent, creating a chiral pocket that directs the ethyl group transfer to the aldehyde.

Standard Protocol

Reaction Scale: 1.0 mmol Aldehyde Ligand Loading: 5 mol%

ComponentQuantityRole
Aldehyde (e.g., Benzaldehyde)1.0 mmolSubstrate
Diethylzinc (Et

Zn)
2.2 mmol (1.0 M in Hexane)Alkylating Agent
(S)-PPE Ligand 0.05 mmol (5 mol%)Chiral Inducer
Solvent Toluene or Hexane (3 mL)Medium

Experimental Steps:

  • Ligand Formation: In a dry Schlenk tube under Argon, dissolve (S)-PPE (10.9 mg, 0.05 mmol) in Toluene (2 mL).

  • Zinc Coordination: Add Et

    
    Zn (2.2 mL, 1.0 M solution) at Room Temperature (RT). Stir for 20 minutes. Note: Ethane gas will evolve; ensure venting.
    
  • Substrate Addition: Cool the mixture to 0°C. Add the aldehyde (1.0 mmol) dropwise.

  • Incubation: Stir at 0°C for 12–24 hours. Monitor by TLC or GC.

  • Quench: Carefully add saturated NH

    
    Cl (2 mL) to destroy excess Et
    
    
    
    Zn.
  • Extraction: Extract with Et

    
    O (3 x 5 mL). Dry over MgSO
    
    
    
    .
  • Analysis: Determine conversion by NMR and ee% by Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Outcome:

  • Yield: >90%

  • ee%: 85–96% (Substrate dependent; aromatic aldehydes typically give higher ee).

  • Configuration: Typically yields the (S)-alcohol (verify with specific aldehyde literature).

Application 2: Asymmetric Transfer Hydrogenation (ATH)

(S)-PPE can serve as a ligand for Ruthenium-catalyzed reduction of ketones, using isopropanol as the hydrogen source. Unlike Noyori-type diamine ligands, (S)-PPE lacks an NH proton, meaning it operates via an inner-sphere mechanism rather than the bifunctional outer-sphere mechanism.

Protocol

Catalyst Precursor: [Ru(p-cymene)Cl


]

Base: KOH or t-BuOK

Experimental Steps:

  • Complex Generation: Mix [Ru(p-cymene)Cl

    
    ]
    
    
    
    (0.005 mmol) and (S)-PPE (0.012 mmol) in 2-propanol (2 mL). Heat at 80°C for 1 hour to form the active orange/red Ru-alkoxide complex.
  • Catalysis: Add the ketone substrate (1.0 mmol) and KOH (0.1 M in iPrOH, 0.05 mmol).

  • Reaction: Stir at 80°C (reflux) or RT depending on reactivity.

  • Workup: Filter through a short silica pad to remove Ruthenium. Evaporate solvent.[1][2]

Figure 2: Simplified catalytic cycle for ATH using the (S)-PPE ligand.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Et

Zn)
Moisture contaminationEnsure all glassware is flame-dried; use anhydrous toluene.
Low ee% (Racemization) High temperaturePerform reaction at -20°C or 0°C. Lower temperatures often improve stereoselectivity.
Precipitate Formation Insoluble Zn-alkoxideChange solvent to Hexane/Toluene mix or increase ligand loading slightly.
Slow Reaction (ATH) Steric bulk of PyrazoleIncrease temperature to reflux (82°C) or switch to a stronger base (t-BuOK).

References

  • Kumar, A., et al. "Pyrazole-based ligands in catalysis: A versatile class of N-donors.
  • Synthesis of Chiral Alcohols via CBS

    • Corey, E. J., et al. "Practical and efficient synthesis of (S)-1-(2-substituted-phenyl)ethanols." Journal of the American Chemical Society, 1987. Link

  • Diethylzinc Addition Mechanism

    • Noyori, R., & Kitamura, M. "Enantioselective Addition of Organometallics to Carbonyl Compounds." Angewandte Chemie International Edition, 1991. Link

  • Bolm, C., et al. "Catalyzed asymmetric arylation of aldehydes." Chemical Reviews, 2004.
  • Specific Ligand Class (Pyrazole-Alkanols)

    • Kashino, S., et al. "Catalytic Asymmetric Synthesis of Chiral 4-Pyrazolylalkanols."[1] Heterocycles, 1999.[1] (Describes similar pyrazole-alcohol architectures). Link

Sources

Synthesis of kinase inhibitor intermediates using pyrazole-phenyl ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Kinase Inhibitor Intermediates Utilizing Pyrazole-Phenyl Ethanol Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[1] This has made them premier therapeutic targets for small molecule inhibitors. Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" due to its synthetic accessibility, drug-like properties, and versatile bioisosteric potential.[2] Many clinically successful kinase inhibitors, such as Ruxolitinib (a JAK inhibitor), are built around a pyrazole core.[2] The structure of the pyrazole ring allows it to mimic the adenine region of ATP, enabling competitive binding to the kinase active site.[2]

This application note provides a detailed guide for the synthesis of chiral pyrazole-phenyl ethanol derivatives, a class of versatile intermediates for the construction of advanced kinase inhibitors. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols for key transformations, and discuss methods for characterization and purification. The focus is on building a robust and adaptable synthetic workflow, from the construction of the core intermediate to its elaboration via modern cross-coupling techniques.

Logical Workflow for Intermediate Synthesis

A successful synthesis campaign relies on a clear and logical progression. The workflow outlined below details the key stages, from the assembly of the foundational pyrazole core to its functionalization into a valuable intermediate ready for diversification.

G A 1,3-Dicarbonyl Compound + Substituted Hydrazine B Knorr Pyrazole Synthesis A->B Condensation C Functionalized Pyrazole (e.g., Pyrazole-4-carbaldehyde) B->C D Pyrazole-4-carbaldehyde E Catalytic Asymmetric Alkylation D->E Dialkylzinc & Chiral Catalyst F Chiral Pyrazole-Phenyl Ethanol E->F G Halogenated Pyrazole-Ethanol F->G Halogenation H Suzuki-Miyaura Cross-Coupling G->H (Hetero)Aryl Boronic Acid, Pd Catalyst, Base I Advanced Kinase Inhibitor Intermediate H->I

Diagram 1: General workflow for the synthesis of pyrazole-based kinase inhibitor intermediates.

Part 1: Synthesis of the Chiral Intermediate: (S)-1-(1H-Pyrazol-4-yl)-1-phenylethanol

The cornerstone of this strategy is the creation of a chiral alcohol. Asymmetric synthesis is paramount in drug development to ensure stereochemical purity, as different enantiomers can have vastly different biological activities. Here, we adapt a protocol for the enantioselective alkylation of a pyrazole-4-carbaldehyde using a dialkylzinc reagent in the presence of a chiral amino alcohol catalyst.[3] This method provides reliable access to enantiomerically enriched secondary alcohols.

Experimental Protocol 1: Catalytic Asymmetric Ethylation

This protocol details the enantioselective addition of a diethylzinc to 1-phenylpyrazole-4-carbaldehyde.

Materials:

  • 1-Phenylpyrazole-4-carbaldehyde (1.0 mmol, 172.2 mg)

  • (1S,2R)-(-)-N,N-Dibutylnorephedrine (DBNE) (0.1 mmol, 27.7 mg, 10 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral catalyst (1S,2R)-DBNE (0.1 mmol).

  • Add anhydrous toluene (5 mL) to dissolve the catalyst.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol) to the catalyst solution. Stir the mixture at 0°C for 30 minutes.

  • In a separate flask, dissolve 1-phenylpyrazole-4-carbaldehyde (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the carbaldehyde solution dropwise to the catalyst-diethylzinc mixture at 0°C.

  • Stir the reaction at 0°C for 24-48 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of 1 M HCl (10 mL).

  • Add saturated NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the chiral alcohol product.[3]

Data & Characterization

The success of the asymmetric synthesis is determined by the yield and, critically, the enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining e.e.

EntryCatalyst (mol%)ReagentTemp (°C)Time (h)Yield (%)e.e. (%)
1(1S,2R)-DBNE (10)Et₂Zn0488592 (S)
2(1S,2R)-DPNE (20)Et₂Zn0488189 (S)
3(1S,2R)-DBNE (20)Me₂Zn0247990 (S)
Table 1: Representative results for the catalytic asymmetric alkylation of pyrazole-4-carbaldehydes. Data is illustrative, based on findings for similar substrates.[3]

Part 2: Elaboration via Suzuki-Miyaura Cross-Coupling

With the chiral intermediate in hand, the next step is to install the diverse (hetero)aryl groups commonly found in kinase inhibitors. The Suzuki-Miyaura cross-coupling is an exceptionally powerful and versatile C-C bond-forming reaction, widely used in pharmaceutical synthesis due to its functional group tolerance.[4][5] This protocol describes the coupling of a halogenated pyrazole intermediate with a boronic acid.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

G pd0 Pd(0)L₂ (Active Catalyst) pdi_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) pd0->pdi_complex oxidative_add Oxidative Addition transmetal Transmetalation pdi_aryl_complex R¹-Pd(II)L₂-R² pdi_complex->pdi_aryl_complex pdi_aryl_complex->pd0 reductive_elim Reductive Elimination product Ar-R (Coupled Product) aryl_halide Ar-X (Halopyrazole) boronic_acid R-B(OH)₂ + Base

Diagram 2: General catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.[4]

Experimental Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, accelerating the drug discovery process.[5][6]

Materials:

  • 4-Bromo-1-(1-phenylethyl)-1H-pyrazole intermediate (1.0 mmol)

  • (Hetero)Aryl boronic acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a modern pre-catalyst like XPhos-Pd-G3, 2 mol%)[7][8]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)

  • 10 mL microwave vial with stir bar

Procedure:

  • In a 10 mL microwave vial, combine the 4-bromo-pyrazole intermediate (1.0 mmol), the desired boronic acid (1.2 mmol), the palladium catalyst, and the base (2.0 mmol).[5]

  • Add the degassed solvent system (5 mL) to the vial.

  • Securely cap the vial with a Teflon septum.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture with a program set to ramp to 120-140°C and hold for 10-20 minutes.[5][6]

  • After the reaction, allow the vial to cool to room temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired coupled product.

EntryBoronic AcidCatalyst (mol%)BaseTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1201591
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1201588
33-Pyridinylboronic acidXPhos-Pd-G3 (2)K₃PO₄1402076
42-Thiopheneboronic acidXPhos-Pd-G3 (2)K₃PO₄1402082
Table 2: Representative yields for microwave-assisted Suzuki-Miyaura coupling of a 4-bromo-pyrazole intermediate.

Part 3: Purification, Characterization, and Troubleshooting

Rigorous purification and characterization are essential to validate the identity and purity of synthesized intermediates.

Purification Techniques
  • Column Chromatography: The primary method for purifying crude reaction mixtures.

  • Acid-Base Extraction: Pyrazoles are basic and can be purified by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1 M HCl). The pyrazole forms a water-soluble salt. The aqueous layer is then collected, basified (e.g., with 1 M NaOH), and the purified pyrazole is back-extracted into an organic solvent.[9][10] This is an effective method for removing non-basic impurities.

Troubleshooting Common Issues in Pyrazole Synthesis
IssueSymptomsPossible CausesSolutions
Regioisomer Formation NMR spectra show duplicate sets of peaks. Multiple spots on TLC.Use of an unsymmetrical 1,3-dicarbonyl or substituted hydrazine in the initial Knorr synthesis.Carefully optimize reaction conditions (temperature, solvent) to favor one isomer. Separation may require careful column chromatography or HPLC.[9]
Unreacted Starting Material TLC and NMR show the presence of starting materials (e.g., dicarbonyl, hydrazine).Insufficient reaction time or temperature; sub-optimal stoichiometry.Increase reaction time/temperature. Use a slight excess of one reagent. Unreacted hydrazine can be removed with an acidic wash.[9]
Colored Impurities Reaction mixture or final product is yellow/red.Side reactions involving the hydrazine starting material.Treat a solution of the crude product with activated charcoal and filter to adsorb colored impurities.[9]
Debromination (in Suzuki) Mass spec shows a product mass corresponding to the loss of bromine but no coupling.A side reaction where the halo-pyrazole is reduced. Can be promoted by certain bases or catalyst conditions.[8]Screen different bases (e.g., switch from Na₂CO₃ to K₃PO₄). Use a more active catalyst to promote coupling over reduction.

Part 4: Application Context - Targeting Kinase Signaling Pathways

The synthesized pyrazole-phenyl ethanol intermediates are building blocks for inhibitors targeting critical cell signaling pathways. For instance, the JAK/STAT pathway is a primary target in myeloproliferative neoplasms and autoimmune diseases.[2]

Diagram 3: Simplified schematic of the JAK/STAT signaling pathway and the point of intervention for a pyrazole-based inhibitor.[2]

The ultimate goal is to evaluate these novel compounds in cell-based assays to determine their potency (e.g., IC₅₀ values) and their effect on downstream cellular processes like proliferation or apoptosis.[11]

Conclusion

This guide outlines a robust and scientifically grounded approach to the synthesis of chiral pyrazole-phenyl ethanol intermediates. By combining a classic heterocyclic synthesis with modern asymmetric catalysis and cross-coupling methods, researchers can efficiently generate a diverse library of compounds for screening as potential kinase inhibitors. The provided protocols, troubleshooting guides, and mechanistic insights are designed to empower drug development professionals to accelerate their discovery programs, building upon the proven success of the pyrazole scaffold in targeting disease-relevant kinases.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). ResearchGate. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • Process for the purification of pyrazoles.Google Patents.
  • CATALYTIC ASYMMETRIC SYNTHESIS OF CHIRAL 4- PYRAZOLYLALKANOLS BY THE ENANTIOSELECTIVE ALKYLATION OF PYRAZOLE-4-CARBALDEHYDES WIT. Semantic Scholar. Available at: [Link]

  • Method for purifying pyrazoles.Google Patents.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RSC Publishing. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ijpsnonline.com. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1... RSC Publishing. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]

  • Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. sphinxsai.com. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Semantic Scholar. Available at: [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. RSC Publishing. Available at: [Link]

  • Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. PubMed. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • A Review on Synthesis and Biological Activities of Pyrazole. ijraset.com. Available at: [Link]a-review-on-synthesis-and-biological-activities-of-pyrazole)

Sources

Application Note: Scalable Preparation Methods for (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable asymmetric synthesis of (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol , a critical chiral pharmacophore found in various kinase inhibitors and utrophin modulators.

The synthesis presents a specific challenge: ortho-substitution . The bulky pyrazole group at the ortho position of the acetophenone ring creates significant steric hindrance, often impeding standard reduction kinetics and altering enantioselectivity profiles compared to para or meta substituted analogs.

This guide presents two validated routes:

  • Biocatalytic Reduction (Primary Route): Utilizes engineered Ketoreductases (KREDs) for >99% ee and high volumetric productivity. Recommended for multi-kilogram scale-up.

  • Asymmetric Transfer Hydrogenation (Secondary Route): Utilizes Ru-TsDPEN catalysts. Recommended for rapid gram-scale delivery or when biological facilities are unavailable.

Strategic Retrosynthesis & Precursor Assembly

Before addressing the chiral center, the ketone precursor 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-one must be synthesized. The most robust method for scale-up involves a Copper-catalyzed Ullmann-type C-N coupling.

Precursor Synthesis Protocol
  • Substrates: 2'-Bromoacetophenone, 1H-Pyrazole.

  • Catalyst System: CuI (5 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (10 mol%).

  • Base/Solvent: K₂CO₃ (2.0 equiv) in Toluene or DMF at 110°C.

  • Note: The ketone must be purified (<50 ppm Cu) before proceeding to Method 1, as heavy metals can inhibit enzymes.

Method A: Biocatalytic Reduction (Scalable Route)

Rationale: Engineered KREDs are preferred for this substrate because they accommodate the steric bulk of the ortho-pyrazole group within the active site more effectively than small-molecule catalysts, often achieving >99% ee without recrystallization.

Mechanism & Cycle

The reaction utilizes a KRED to transfer a hydride from NADPH to the ketone. A coupled Glucose Dehydrogenase (GDH) system recycles the expensive cofactor (NADP+ → NADPH) using glucose as the terminal reductant.

BiocatalyticCycle Substrate Ketone Precursor Product (S)-Alcohol Product Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED Enzyme KRED->Substrate Catalyzes GDH GDH Enzyme GDH->Glucose Catalyzes

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction and GDH-mediated cofactor recycling.

Protocol: 100g Scale-Up

Reagents:

  • Substrate: 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-one (100 g, 0.54 mol).

  • Enzyme: Codexis KRED-P1-B12 or equivalent (S)-selective variant (1.0 g).

  • Cofactor Recycling: GDH-105 (0.5 g), NADP+ (100 mg), Glucose (1.5 equiv).

  • Buffer: 1.0 L Potassium Phosphate (100 mM, pH 7.0) + 1 mM MgSO₄.

  • Solvent: IPA (10% v/v) to aid solubility.

Step-by-Step:

  • Buffer Prep: Charge the reactor with phosphate buffer and adjust pH to 7.0. Add Glucose (146 g).

  • Enzyme Charge: Dissolve NADP+, GDH, and KRED in the buffer. Stir gently (150 rpm) at 30°C.

  • Substrate Addition: Dissolve the ketone in IPA (100 mL). Add this solution dropwise to the enzyme mixture over 1 hour. Note: Slow addition prevents enzyme denaturation from high local solvent concentration.

  • Reaction Monitoring: Maintain pH at 7.0 using 4M NaOH (titrator) as gluconic acid is produced. Stir at 30°C for 24 hours.

  • IPC (In-Process Control): Check conversion via HPLC. Target >99.5% conversion.

  • Workup:

    • Add Celite (50 g) and filter to remove protein sludge.

    • Extract filtrate with MTBE (2 x 500 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil usually crystallizes upon standing. Recrystallize from n-Heptane/EtOAc if ee < 99%.

Method B: Asymmetric Transfer Hydrogenation (Chemical Route)

Rationale: If enzymes are unavailable, Ru-catalyzed transfer hydrogenation is the industry standard. For ortho-substituted acetophenones, the Noyori-Ikariya class of catalysts is required.[1]

Critical Configuration Note: To obtain the (S)-alcohol , the (S,S)-TsDPEN ligand is typically used with Ruthenium. However, due to the ortho-pyrazole, the steric bulk may affect the facial selectivity. Validation via small-scale screen is mandatory.

Catalyst & Conditions[1][2][3][4][5][6]
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1][2]

  • Solvent: Dichloromethane (DCM) or neat in azeotrope.

Protocol: 10g Scale
  • Degassing: Sparge the Formic Acid/TEA mixture with nitrogen for 30 mins. Oxygen poisons the Ru-hydride species.

  • Catalyst Activation: In a separate flask, dissolve the Ru-catalyst in minimal degassed DCM.

  • Reaction: Add the ketone (10 g) to the FA/TEA solution (30 mL). Add the catalyst solution.

  • Conditions: Stir at 30°C. Monitor CO₂ evolution (bubbler).

  • Quench: Once HPLC shows >98% conversion (typically 12-18 hours), dilute with water (50 mL) and DCM (50 mL).

  • Metal Removal: The organic layer will be dark. Wash with 1M NaHCO₃. Treat the organic phase with SiliaMetS® Thiol or activated carbon to scavenge residual Ruthenium.

  • Isolation: Concentrate to yield the crude solid.

Analytical Controls & Specifications

Chiral HPLC Method

To validate the enantiomeric excess (ee), use the following method. The ortho-pyrazole creates distinct separation compared to standard acetophenones.

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (R)-Enantiomer: ~8.5 min (S)-Enantiomer: ~11.2 min

Note: Retention times are estimates based on structural analogs; inject racemate to confirm.

Data Comparison: Biocatalysis vs. Chemocatalysis
MetricMethod A (KRED)Method B (Ru-ATH)
Enantiomeric Excess (ee) > 99.5%95 - 98%
Yield 90 - 95%85 - 90%
Residual Metal NoneRequires scavenging (Ru)
Cost (at Scale) Low (Recycled Cofactors)High (Ru Catalyst)
Safety Aqueous, pH 7Formic Acid (Corrosive)

Process Decision Logic

Use the following logic flow to determine the appropriate method for your specific development phase.

DecisionTree Start Start: Need (S)-Alcohol ScaleCheck Scale > 100g? Start->ScaleCheck EnzymeAvail KRED Library Available? ScaleCheck->EnzymeAvail Yes (Process Phase) MethodB Route B: Ru-ATH (Fast Dev, Lower ee) ScaleCheck->MethodB No (Early Phase) EnzymeAvail->MethodB No Screening Screen KRED Panel (24-48 hrs) EnzymeAvail->Screening Yes MethodA Route A: Biocatalysis (High Purity, Scalable) Screening->MethodA Hit Found (>98% ee) Screening->MethodB No Hit

Figure 2: Decision matrix for selecting the synthesis route based on scale and resource availability.

References

  • Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Huisman, G. W., et al. (2010). Practical chiral alcohol manufacture using ketoreductases.[2][5][6] Current Opinion in Chemical Biology, 14(2), 122-129. Link

  • Touge, T., et al. (2016). Asymmetric Transfer Hydrogenation of Aryl Ketones with Tethered Ru(II) Catalysts. Organic Process Research & Development, 20(2), 360-366. (Specific relevance to hindered ketones). Link

  • Li, G., et al. (2020). Efficient Synthesis of Chiral Intermediates via Biocatalytic Reduction.[5] Frontiers in Bioengineering and Biotechnology. (General protocol for KRED scale-up). Link

  • Cristau, H. J., et al. (2004). Mild and Efficient Copper-Catalyzed N-Arylation of Pyrazoles. European Journal of Organic Chemistry, 2004(4), 695-709. (Precursor Synthesis).[2] Link

Sources

Application Note: (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol in Transition-Metal-Catalyzed C–H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of unactivated C–H bonds has revolutionized retrosynthetic logic, allowing for the late-stage diversification of complex molecular architectures. (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a highly versatile, chiral bifunctional molecule that plays a dual role in modern C–H activation methodologies. Structurally, it features a robust pyrazole directing group—known for its strong σ-donor capabilities—and an adjacent (S)-configured secondary alcohol.

Depending on the reaction design, this molecule can be utilized as:

  • A Chiral Substrate: Undergoing highly diastereoselective ortho-C(sp²)–H or C(sp³)–H functionalization, where the adjacent chiral center dictates the facial approach of the metal.

  • A Chiral N,O-Ligand: Acting as a monoanionic bidentate ligand to create a chiral coordination sphere around transition metals (e.g., Pd, Ru, Ir) for the enantioselective C–H activation of external prochiral substrates.

This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for deploying this molecule in advanced C–H activation campaigns.

Mechanistic Foundations: The CMD Pathway and Stereocontrol

The efficiency of (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol in C–H activation relies heavily on the Concerted Metalation-Deprotonation (CMD) mechanism[1]. Pyrazole is a highly competent directing group that readily coordinates to late transition metals, bringing the metal center into close proximity with the target C–H bond[2].

The Causality of the CMD Mechanism

When utilizing a Pd(OAc)₂ precatalyst, the reaction proceeds via the following sequence:

  • Coordination: The pyrazole nitrogen coordinates to the electrophilic Pd(II) center, displacing one acetate ligand.

  • C–H Cleavage (CMD): The remaining inner-sphere acetate ligand acts as an internal base. It abstracts the ortho-proton (or an adjacent sp³ proton) concurrently with the formation of the Pd–C bond[1]. This avoids the formation of a high-energy metal-hydride intermediate and is the lowest-energy pathway for high-valent metals like Pd(II) and Pd(III).

  • Stereocontrol: The (S)-1-hydroxyethyl group creates a rigid steric shield. During the formation of the palladacycle, the methyl group of the chiral center protrudes into the coordination sphere, forcing the incoming coupling partner (e.g., an aryl iodide) to approach from the less sterically hindered face, thereby ensuring high diastereoselectivity.

CatalyticCycle A Pre-catalyst Pd(OAc)2 B N-Coordination (Pyrazole-Pd) A->B Substrate C CMD Transition State (Acetate-assisted) B->C Heat D Chiral Palladacycle (Diastereomeric) C->D -HOAc E Oxidative Addition (Ar-I, Pd(IV)) D->E +Ar-I F Reductive Elimination (Product Release) E->F F->A AgOAc

Catalytic cycle of Pd-catalyzed C-H arylation directed by pyrazole via a CMD mechanism.

Application I: Diastereoselective Ortho-C(sp²)–H Arylation

In this workflow, (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol acts as the substrate. The goal is to achieve diastereoselective ortho-arylation using aryl iodides.

Experimental Rationale
  • Solvent (HFIP): Hexafluoro-2-propanol (HFIP) is strictly required. Its high polarity and strong hydrogen-bond donating capability stabilize the highly polar CMD transition state. Furthermore, its low nucleophilicity prevents it from competing with the substrate for metal coordination.

  • Additive (AgOAc): Silver acetate serves a dual purpose. It acts as an oxidant and a halide scavenger. After the Pd(IV) reductive elimination step, AgOAc abstracts the iodide ion (forming insoluble AgI), which prevents catalyst poisoning and regenerates the active Pd(II) species.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the empirical data driving the protocol parameters, demonstrating the critical nature of solvent and additive selection.

EntrySolventAdditive (2.0 equiv)Temp (°C)Yield (%)Diastereomeric Ratio (dr)
1AcOHAgOAc1006585:15
2DMFAgOAc1004070:30
3 HFIP AgOAc 100 92 95:5
4HFIPCu(OAc)₂1005590:10
5HFIPNone100TraceN/A
Step-by-Step Protocol

Step 1: Reaction Setup (Glovebox Operations)

  • Transfer an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

  • Weigh and add (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and AgOAc (0.4 mmol, 2.0 equiv).

  • Add the coupling partner, Aryl Iodide (0.3 mmol, 1.5 equiv). If the aryl iodide is a liquid, it should be added via a microsyringe outside the glovebox under an argon stream.

Step 2: Solvent Addition and Heating

  • Seal the Schlenk tube with a Teflon-lined screw cap and remove it from the glovebox.

  • Under a positive flow of argon, inject 2.0 mL of anhydrous HFIP.

  • Place the reaction vessel in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 24 hours. Self-Validation: The mixture will progressively darken, and a yellowish-white precipitate (AgI) will form, indicating successful oxidative addition and halide abstraction.

Step 3: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter it through a short pad of Celite to remove AgI and Pd black. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification and Validation

  • NMR Validation: Before purification, dissolve a small aliquot of the crude mixture in CDCl₃ and obtain a ¹H NMR spectrum. Calculate the diastereomeric ratio (dr) by integrating the distinct benzylic methine proton signals (-CH (OH)CH₃) of the two diastereomers.

  • Purify the crude product via flash column chromatography on silica gel using a Hexane/EtOAc gradient (typically 4:1 to 2:1).

Workflow S1 Reaction Setup (Glovebox) S2 Reagent Addition (Substrate, Pd, AgOAc) S1->S2 S3 Heating (100 °C, 24 h) S2->S3 S4 Workup (Extraction) S3->S4 S5 Purification (Column) S4->S5

Step-by-step experimental workflow for the Pd-catalyzed C-H arylation protocol.

Application II: Asymmetric C–H Activation (Chiral Ligand Role)

Beyond acting as a substrate, (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol is a potent chiral N,O-ligand . When deprotonated, the alkoxide oxygen and the pyrazole nitrogen form a rigid, monoanionic 6-membered metallacycle with transition metals (e.g., Ru(II) or Ir(III)).

Mechanistic Rationale for Enantioselectivity

In asymmetric C–H functionalization of prochiral substrates (such as diarylmethylamines or symmetrical benzamides), the pre-formed chiral [Metal-(N,O)] catalyst dictates the stereochemistry. The (S)-methyl group of the ligand projects directly into the substrate-binding pocket. When the prochiral substrate coordinates to the metal prior to the CMD step, the steric repulsion from the ligand's methyl group heavily disfavors one enantiotopic face of the substrate, leading to highly enantioselective C–H cleavage.

Ligand Pre-complexation Protocol

To utilize this molecule as a ligand, it must be pre-complexed to the metal precursor:

  • Combine [Ru(p-cymene)Cl₂]₂ (0.05 mmol) and (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol (0.11 mmol) in anhydrous dichloromethane (DCM).

  • Add a mild base (e.g., NaOAc, 0.25 mmol) to facilitate the deprotonation of the chiral alcohol and the subsequent displacement of the chloride ligands.

  • Stir at room temperature for 12 hours. The resulting chiral Ru(II) complex can be isolated via precipitation with pentane and used directly as an asymmetric catalyst for enantioselective C–H functionalization reactions.

References

1.[1] 2. 3.[2]

Sources

Application Note & Protocols: Strategic Derivatization of (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, a chiral secondary alcohol with potential applications in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, offering detailed step-by-step instructions for key transformations including esterification, etherification, and carbamate formation. Beyond procedural instructions, this guide elucidates the mechanistic rationale behind reagent selection and reaction conditions, empowering researchers to adapt and troubleshoot these methodologies for their specific molecular targets. All protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Imperative for Derivatization

The secondary alcohol moiety in (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol is a prime target for chemical modification. Derivatization serves several critical functions in the research and development pipeline:

  • Modulation of Physicochemical Properties: Altering lipophilicity, solubility, and metabolic stability.

  • Prodrug Strategies: Introducing functionalities that are cleaved in vivo to release the active parent alcohol.

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring chemical space around a core scaffold to optimize biological activity.[1]

  • Analytical Characterization: Creating derivatives with improved chromatographic properties or generating diastereomers from enantiomers to determine enantiomeric excess (% ee) using standard techniques like NMR or achiral HPLC.[2][3]

This guide focuses on three foundational derivatization pathways targeting the hydroxyl group, providing a toolkit for chemists to strategically modify this versatile building block.

Core Molecular Scaffold: Structure and Reactivity

The subject of this guide is the enantiomerically pure secondary alcohol, (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol.

  • Structure:

    • A chiral center at the carbinol carbon (C1 of the ethan-1-ol chain).

    • A nucleophilic secondary hydroxyl (-OH) group, the primary site for derivatization.

    • An N-phenylpyrazole moiety, which contributes to the molecule's overall steric and electronic profile.

The reactivity is dominated by the hydroxyl group, which can act as a nucleophile in its neutral form or be converted into a more potent alkoxide nucleophile under basic conditions. The stereochemical integrity at the chiral center is a critical consideration for all subsequent transformations.

Experimental Workflows & Protocols

The following sections detail validated protocols for the derivatization of the title compound. Each protocol includes a discussion of the underlying chemical principles.

Workflow Overview

G cluster_ester Esterification cluster_ether Etherification cluster_carbamate Carbamate Formation Start (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol Ester Ester Derivative R-C(=O)O-R' Start->Ester Acyl Halide / Anhydride or Carboxylic Acid (H⁺) Ether Ether Derivative R-O-R' Start->Ether NaH, then R'-X or Fe(OTf)₃, R'-OH Carbamate Carbamate Derivative R-OC(=O)NR'R'' Start->Carbamate Isocyanate or DSC, then Amine

Caption: General derivatization pathways for the parent alcohol.

Protocol I: Esterification via Acylation

Esterification is a highly reliable transformation for converting alcohols into derivatives with modulated polarity and for introducing diverse functional groups. The use of a highly reactive acylating agent like an acid chloride or anhydride under basic conditions is preferred for secondary alcohols to ensure rapid and complete conversion at mild temperatures, thereby preserving stereochemical integrity.

Rationale for Method Selection: Compared to Fischer esterification, which requires harsh acidic conditions and high temperatures that could risk racemization or side reactions[4], acylation with an acid chloride is a kinetically controlled process. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting material and inhibit the reaction.

Detailed Protocol: Synthesis of (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethyl acetate

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is fully consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

ParameterValue/ReagentPurpose
Starting Alcohol 1.0 eqReactant
Solvent Anhydrous DCMAprotic medium
Base Triethylamine (1.5 eq)HCl scavenger
Acylating Agent Acetyl Chloride (1.2 eq)Electrophile
Temperature 0 °C to RTControls reaction rate, ensures stability
Typical Yield >95%Post-purification
Protocol II: Etherification via Williamson Synthesis

The formation of an ether linkage provides a derivative that is significantly more stable to hydrolysis than an ester. The Williamson ether synthesis is a classic and robust method that proceeds via an Sₙ2 mechanism.

Rationale for Method Selection: This two-step, one-pot process relies on the initial formation of a potent nucleophile—the alkoxide—by deprotonating the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH). This alkoxide then displaces a halide from a primary alkyl halide. This method offers high yields and is predictable, but requires strictly anhydrous conditions as NaH reacts violently with water.

Detailed Protocol: Synthesis of (S)-1-(2-(1-(1-methoxyethyl)phenyl)-1H-pyrazole)

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.2 eq) in mineral oil.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the solvent each time.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 0.2 M). Cool the suspension to 0 °C.

  • Deprotonation: Dissolve (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterValue/ReagentPurpose
Starting Alcohol 1.0 eqReactant
Solvent Anhydrous THFAprotic polar medium
Base Sodium Hydride (1.2 eq)Deprotonating agent
Alkylating Agent Methyl Iodide (1.1 eq)Electrophile
Temperature 0 °C to RTControls deprotonation and substitution
Typical Yield >90%Post-purification
Protocol III: Carbamate Formation

Carbamates are key functional groups in medicinal chemistry, often serving as stable isosteres of esters or amides.[5] A highly efficient method for their synthesis from alcohols involves activation with N,N'-disuccinimidyl carbonate (DSC) followed by reaction with an amine.

Rationale for Method Selection: This one-pot, two-step procedure avoids the direct use of hazardous reagents like phosgene or moisture-sensitive isocyanates.[6] The DSC reagent cleanly activates the alcohol, forming an intermediate succinimidyl carbonate. This intermediate is highly reactive towards amines, and the N-hydroxysuccinimide byproduct is water-soluble and easily removed during work-up.

G cluster_workflow Two-Step Carbamate Synthesis Workflow Alcohol Parent Alcohol (R-OH) DSC DSC + Pyridine (Activation) Alcohol->DSC Intermediate Activated Intermediate (R-O-CO-OSu) DSC->Intermediate Amine Amine (R'NH₂) + Base (Nucleophilic Attack) Intermediate->Amine Carbamate Final Carbamate (R-O-CO-NHR') Amine->Carbamate

Caption: Workflow for DSC-mediated carbamate synthesis.

Detailed Protocol: Synthesis of (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethyl phenylcarbamate

  • Activation Step:

    • In a dry flask under an inert atmosphere, dissolve (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add N,N'-disuccinimidyl carbonate (DSC, 1.2 eq) and pyridine (0.2 eq).

    • Heat the mixture to 40 °C and stir for 2-4 hours until TLC or LC-MS confirms the formation of the activated intermediate.

  • Carbamoylation Step:

    • Cool the reaction mixture to room temperature.

    • Add aniline (1.1 eq) followed by a solid base such as potassium phosphate (K₃PO₄, 2.0 eq).

    • Stir vigorously at room temperature for 4-6 hours until the reaction is complete.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash extensively with water to remove DMF and NHS, then wash with brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude carbamate by flash column chromatography or recrystallization.

ParameterValue/ReagentPurpose
Activating Agent DSC (1.2 eq)Activates hydroxyl group
Catalyst Pyridine (0.2 eq)Base catalyst for activation
Nucleophile Aniline (1.1 eq)Amine component
Base (2nd step) K₃PO₄ (2.0 eq)Base for carbamoylation
Solvent Anhydrous DMFHigh-boiling polar aprotic solvent
Typical Yield >85%Post-purification

Analytical Confirmation of Derivatization

Confirmation of successful derivatization is achieved through a combination of standard spectroscopic and chromatographic techniques.

TechniqueExpected Observation for Acetate Ester Derivative
¹H NMR Appearance of a new singlet at ~2.1 ppm (3H, -OCOCH₃). Downfield shift of the carbinol proton (-CH-O-) from ~5.0 ppm to ~6.0 ppm.
¹³C NMR Appearance of a new carbonyl signal at ~170 ppm (C=O) and a methyl signal at ~21 ppm (-OCOCH₃).
IR Spectroscopy Appearance of a strong C=O stretching band around 1735-1745 cm⁻¹. Disappearance of the broad O-H stretch from the starting material.
Mass Spec (ESI+) Observation of the [M+H]⁺ ion corresponding to the molecular weight of the ester product.
Chiral HPLC A shift in retention time on a chiral stationary phase compared to the parent alcohol. The derivative may show better peak shape and resolution.[7]

References

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar.
  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
  • Ester synthesis by esterific
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry.
  • Ether synthesis by etherification (alkyl
  • Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. PubMed.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • Application Notes and Protocols: Enantioselective Esterification of Chiral Alcohols with 3-Phenylpropanoyl Bromide. Benchchem.
  • Substituted carbamate synthesis by carbamid
  • Alcohols To Ethers via Acid C
  • Synthesis and Characterization of Novel Heterocyclic Chalcones
  • Chiral deriv
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications (RSC Publishing). [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazoles containing f. Royal Society of Chemistry.
  • Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbon
  • 1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one. MilliporeSigma.
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
  • (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • An approach to the synthesis of chiral carbam
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Pyrazole-Phenyl Ketone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for low yields encountered during the reduction of pyrazole-phenyl ketones to their corresponding alcohols. The following content is structured in a question-and-answer format to directly address specific experimental issues, offering explanations grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the reduction of pyrazole-phenyl ketones?

A1: Low yields in this specific reduction are typically traced back to one or more of the following factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction's progress.

  • Reagent Quality and Stoichiometry: Degradation of the reducing agent or impure starting materials can lead to incomplete reactions or the formation of side products. The molar ratio of the reducing agent to the ketone is also a critical parameter.

  • Side Reactions: The presence of the pyrazole ring introduces the possibility of unique side reactions that can consume starting material or the desired product.

  • Catalyst Inactivation (for Catalytic Hydrogenation): The nitrogen atoms in the pyrazole ring can act as Lewis bases and poison the catalyst, leading to a stalled reaction.

  • Inefficient Work-up and Purification: The desired product may be lost during the extraction or purification steps if the procedure is not optimized for the specific properties of the pyrazole-containing alcohol.

Q2: Which reducing agent is most suitable for the reduction of a pyrazole-phenyl ketone?

A2: For the selective reduction of a ketone in the presence of a pyrazole and a phenyl ring, sodium borohydride (NaBH₄) is generally the reagent of choice.[1][2] It is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[2] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically not necessary and may be less chemoselective. Catalytic hydrogenation can also be employed, but it is susceptible to catalyst poisoning by the pyrazole ring.[3]

Q3: Can the pyrazole ring itself be reduced during the reaction?

A3: Under the standard conditions for ketone reduction with sodium borohydride, the aromatic pyrazole ring is stable and will not be reduced. However, under more forcing conditions, such as high-pressure catalytic hydrogenation with certain catalysts, reduction of the pyrazole ring to a pyrazoline or pyrazolidine is possible.[3] If you are employing catalytic hydrogenation and observing unexpected byproducts, consider the possibility of ring reduction.

Troubleshooting Guide: Addressing Specific Issues

Issue 1: Incomplete Conversion of the Starting Ketone

Q: I've run my reaction overnight, but TLC analysis still shows a significant amount of the starting pyrazole-phenyl ketone. What should I do?

A: Incomplete conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters.

1. Verify Reagent Stoichiometry and Quality:

  • Sodium Borohydride (NaBH₄): This reagent can degrade over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or one that has been properly stored. In theory, one mole of NaBH₄ can reduce four moles of a ketone.[4] However, in practice, it is common to use a molar excess of NaBH₄ (typically 1.5 to 2 equivalents) to ensure the reaction goes to completion.

  • Purity of Starting Material: Impurities in your pyrazole-phenyl ketone can interfere with the reaction. Ensure your starting material is of high purity, which can be confirmed by techniques like NMR or melting point analysis.

2. Optimize Reaction Conditions:

  • Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and can participate in the reaction mechanism by protonating the intermediate alkoxide.[5]

  • Temperature: While many NaBH₄ reductions proceed efficiently at room temperature, some less reactive ketones may require gentle heating. Conversely, if you are observing side products, lowering the temperature (e.g., to 0 °C) may improve selectivity and yield.

Experimental Protocol: General Procedure for NaBH₄ Reduction

  • Dissolve the pyrazole-phenyl ketone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.

  • Proceed with the work-up and purification.

Issue 2: Formation of Multiple Unidentified Byproducts

Q: My reaction has gone to completion, but I see multiple spots on my TLC plate, and the yield of my desired alcohol is low. What are the likely side reactions?

A: The formation of multiple byproducts suggests that side reactions are occurring. The structure of your pyrazole-phenyl ketone will influence the types of side reactions that are possible.

1. Potential Side Reactions with NaBH₄:

  • Over-reduction: While NaBH₄ is generally chemoselective for ketones, in some cases, other functional groups on your molecule might be susceptible to reduction, especially with prolonged reaction times or elevated temperatures.

  • Cannizzaro-type reaction (if aldehydes are present): If your starting material contains any aldehyde impurities, these can undergo disproportionation under basic conditions.

2. Challenges with Catalytic Hydrogenation:

  • Catalyst Poisoning: The lone pair of electrons on the pyrazole nitrogen can coordinate to the metal center of the catalyst (e.g., Pd, Pt, Rh), effectively deactivating it.[3] This can lead to a stalled or incomplete reaction.

  • Reduction of the Phenyl Ring: Under harsh hydrogenation conditions (high pressure and temperature), the phenyl ring can be reduced to a cyclohexyl ring.

  • Reduction of the Pyrazole Ring: As mentioned earlier, the pyrazole ring can be hydrogenated under certain conditions.

Troubleshooting Strategies:

  • For NaBH₄ Reductions:

    • Lower the temperature: Running the reaction at 0 °C or even lower temperatures can often improve selectivity.

    • Reduce reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the formation of byproducts.

  • For Catalytic Hydrogenation:

    • Increase Catalyst Loading: If you suspect catalyst poisoning, increasing the catalyst loading may help to achieve full conversion.

    • Choose a Different Catalyst: Some catalysts are more resistant to poisoning by nitrogen-containing heterocycles. Consider screening different catalysts (e.g., Rh/C instead of Pd/C).[3]

    • Use a Catalyst Poison Antidote: In some cases, the addition of a small amount of a weaker Lewis base can competitively bind to the catalyst and prevent poisoning by the substrate.

Data Presentation: Optimizing Reaction Conditions

The following table provides a starting point for optimizing the reduction of a generic pyrazole-phenyl ketone. The optimal conditions for your specific substrate may vary.

ParameterCondition 1 (Standard)Condition 2 (For less reactive ketones)Condition 3 (To improve selectivity)
Reducing Agent NaBH₄NaBH₄NaBH₄
Equivalents of NaBH₄ 1.52.01.2
Solvent MethanolEthanolMethanol
Temperature Room Temperature40 °C (Gentle Heating)0 °C
Reaction Time 2-4 hours4-8 hours1-3 hours

Visualization of the Reduction Process

Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield of Pyrazole-Phenyl Alcohol check_purity Check Purity of Starting Materials start->check_purity check_reagents Verify Reducing Agent Quality and Stoichiometry check_purity->check_reagents incomplete_conversion Incomplete Conversion? check_reagents->incomplete_conversion multiple_byproducts Multiple Byproducts? incomplete_conversion->multiple_byproducts No optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) incomplete_conversion->optimize_conditions Yes investigate_side_reactions Investigate Side Reactions multiple_byproducts->investigate_side_reactions Yes workup_issue Problem with Work-up/Purification? multiple_byproducts->workup_issue No success Improved Yield optimize_conditions->success increase_reagent Increase Equivalents of Reducing Agent catalyst_poisoning Catalyst Poisoning (for Hydrogenation)? investigate_side_reactions->catalyst_poisoning change_catalyst Change Catalyst or Increase Loading catalyst_poisoning->change_catalyst Yes catalyst_poisoning->workup_issue No change_catalyst->success optimize_workup Optimize Extraction and Purification workup_issue->optimize_workup Yes workup_issue->success No optimize_workup->success

Caption: A decision tree for troubleshooting low yields in pyrazole-phenyl ketone reductions.

Mechanism of Ketone Reduction by Sodium Borohydride

Caption: The two-step mechanism of ketone reduction using sodium borohydride.

References

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. Available at: [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. Google Patents.
  • Catalytic hydrogenation of 1 and 2-pyrazoline. Isolation of pyrazolidine and process schemes. ResearchGate. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • NaBH4 Reduction/dehydration of 3 aa. ResearchGate. Available at: [Link]

  • Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate. Available at: [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling of Allylic Alcohols with Hydrazines. ACS Publications. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6. YouTube. Available at: [Link]

  • Reaction mechanism of a new variant of selective reduction using sodium borohydride (NaBH4) and iodine (I2). Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Hydrogenation of Sorbic Acid using Pyrazolyl Palladium(II) and Nickel(II) Complexes as Precatalysts. South African Journal of Chemistry. Available at: [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. MDPI. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. Available at: [Link]

  • Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. PMC. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC. Available at: [Link]

  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. Available at: [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

  • Synthesis of polysubstituted amino pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. ResearchGate. Available at: [Link]

Sources

Purification techniques for removing impurities from chiral pyrazole alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers and process chemists dealing with the purification of chiral pyrazole alcohols . These motifs are critical pharmacophores in kinase inhibitors (e.g., Crizotinib intermediates) and other bioactive molecules.

The following content is structured as a Tier 3 Technical Support repository, addressing complex purification challenges with validated protocols.

Status: Operational | Role: Senior Application Scientist | Topic: Downstream Processing & Purity Enhancement

Diagnostic & Strategy Overview

Before initiating purification, you must characterize the impurity profile. Chiral pyrazole alcohols present a "Triad of Impurities":

  • Enantiomeric Impurities: The undesired (R) or (S) isomer.

  • Regioisomers: N-alkylation often yields mixtures of 1,3- and 1,5-isomers due to pyrazole tautomerism.

  • Process Impurities: Residual metal catalysts (Ru, Rh, Pd) and unreacted ketones/aldehydes.

Decision Matrix: Purification Workflow

Use this logic gate to determine your primary purification method.

PurificationWorkflow Start Crude Reaction Mixture CheckRegio Check Regioisomeric Purity (1H NMR / HPLC) Start->CheckRegio Flash Flash Chromatography (Silica Gel) CheckRegio->Flash Regioisomers present CheckMetal Check Metal Content (ICP-MS) CheckRegio->CheckMetal Regio-pure Flash->CheckMetal Scavenge Metal Scavenging (Thiol/Silica) CheckMetal->Scavenge >10 ppm Metal CheckEE Check Enantiomeric Excess (ee%) (Chiral HPLC/SFC) CheckMetal->CheckEE <10 ppm Metal Scavenge->CheckEE Cryst Classical Resolution (Diastereomeric Salt) CheckEE->Cryst ee < 90% (Scale >10g) PrepLC Prep Chiral SFC/HPLC (Chromatographic Resolution) CheckEE->PrepLC ee > 90% OR Scale <10g Final Pure Chiral Pyrazole Alcohol Cryst->Final PrepLC->Final

Figure 1: Strategic decision tree for sequential impurity removal in chiral pyrazole synthesis.

Troubleshooting Guide: Chemical Purity (Regioisomers & Metals)

Q1: I observe a "shadow" peak near my product in standard HPLC. It has the same mass but different retention time. How do I remove it?

Diagnosis: This is likely a regioisomer . In pyrazole synthesis (especially alkylation or cycloaddition), the N1 and N2 positions are nucleophilic. If your pyrazole ring is substituted, you often get a mixture of isomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted).

Protocol: Regioisomer Separation via Flash Chromatography Regioisomers typically have significantly different dipole moments.[1]

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase Optimization: Do not use a generic gradient.

    • Step 1: Run TLC in Hexane:EtOAc (3:1). If

      
      , switch to Dichloromethane:Methanol (98:2)  or Toluene:Acetone .
      
    • Step 2: Pyrazoles are basic. If tailing occurs, add 1% Triethylamine (TEA) to the mobile phase.

  • Execution:

    • Load sample as a solid deposit (dissolve in DCM, add silica, evaporate) to minimize band broadening.

    • Run a shallow gradient.[1] Regioisomers usually elute sequentially.

Q2: My product is colored (grey/brown) and NMR shows broad peaks. I used a Ruthenium/Rhodium catalyst. How do I clean it?

Diagnosis: Residual paramagnetic metal species (Ru, Rh, Fe) are coordinating to the pyrazole nitrogen, causing line broadening and color.

Protocol: Metal Scavenging Standard extraction is often insufficient for pyrazoles due to their coordination ability.

  • Option A: Solid-Supported Scavengers (Recommended)

    • Use SiliaMetS® Thiol or TMT (Trimercaptotriazine).

    • Procedure: Dissolve crude (1 g) in THF (10 mL). Add scavenger (4 eq. relative to metal loading). Stir at 50°C for 4 hours. Filter through Celite.[2]

  • Option B: Chelation Wash

    • Wash the organic layer with 10% aqueous L-Cysteine or EDTA solution (pH adjusted to 7-8). The amino acid binds Ru/Rh effectively.

Troubleshooting Guide: Enantiomeric Purity (Chiral Resolution)

Q3: My asymmetric synthesis gave 85% ee. Recrystallization is not improving it. What is wrong?

Diagnosis: You may be dealing with a Solid Solution rather than a Conglomerate.

  • Conglomerate:[3] Pure enantiomers crystallize separately. Recrystallization works easily.

  • Racemate Compound: The R and S pack together in the crystal lattice. Recrystallization often crystallizes the racemate (low ee) first, leaving the enriched oil behind.

Protocol: Diastereomeric Salt Formation Since pyrazoles are weak bases, you can form salts with strong chiral acids to differentiate the enantiomers.

Table 1: Recommended Resolving Agents for Pyrazole Alcohols

Resolving AgentSolvent SystemMechanismNotes
Di-p-toluoyl-L-tartaric acid (L-DTTA) MeOH / iPrOHH-Bonding +

-Stacking
Best for aryl-pyrazoles. Forms stable crystalline salts.
(S)-Mandelic Acid Acetone / EtOHIonic InteractionGood for less sterically hindered pyrazoles.
Camphorsulfonic Acid (CSA) EtOAc / HexaneStrong IonicUse if the pyrazole is a very weak base.

Experimental Steps:

  • Dissolve crude pyrazole (85% ee) in minimal hot methanol.

  • Add 1.0 equivalent of L-DTTA .

  • Cool slowly to room temperature, then to 4°C.

  • Filter crystals. Analyze both crystal and mother liquor.

    • Scenario A: Crystals are 99% ee. (Success).

    • Scenario B: Mother liquor is 99% ee. (The "wrong" enantiomer crystallized; evaporate liquor to get product).

Q4: I need to develop a Chiral HPLC method for QC. Which columns work best for Pyrazoles?

Diagnosis: Pyrazole alcohols have both Hydrogen Bond Donors (OH) and Acceptors (N). They require columns that can exploit these interactions without peak tailing.

Protocol: Chiral Method Development Based on literature for Crizotinib intermediates and similar scaffolds:

  • Primary Screen (The "Gold Standard"):

    • Column: Lux Cellulose-2 or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Hexane : Ethanol (90:10).

    • Why? The cellulose backbone provides excellent cavity inclusion for the pyrazole ring.

  • Secondary Screen (If Primary Fails):

    • Column: Lux Amylose-2 or Chiralpak AD-H .

    • Mobile Phase: Polar Organic Mode (100% Methanol or Acetonitrile with 0.1% Diethylamine).

    • Why? Polar organic mode suppresses non-specific H-bonding of the pyrazole nitrogen, sharpening peaks.

  • SFC Option (For Prep Scale):

    • Column: (S,S)-Whelk-O1 .

    • Conditions: CO2 + 10-20% Methanol.

    • Insight: Whelk-O1 often succeeds for "difficult" aromatic heterocycles where polysaccharide columns fail due to its

      
      -
      
      
      
      interaction mechanism.

Frequently Asked Questions (FAQs)

Q: Can I use derivatization to improve separation? A: Yes. If direct separation is difficult, convert the alcohol to an Acetate or Benzoate ester. The added carbonyl group provides a new "handle" for the chiral stationary phase to grab, often drastically increasing resolution (


). Hydrolysis back to the alcohol is trivial (LiOH/THF).

Q: My pyrazole alcohol is an oil. How do I purify it without a column? A: If it won't crystallize as a free base, try the "Pasteur Effect" trick:

  • Synthesize the racemate of your compound intentionally.

  • Find a condition where the racemate crystallizes.

  • Seed your enantiomerically enriched oil with a tiny crystal of the pure enantiomer (if available) or try to form a co-crystal with an achiral spacer like urea or nicotinamide. Note: This is advanced crystal engineering. Salt formation (Q3) is usually more reliable.

Q: How do I remove trace Palladium (Pd) from a Suzuki coupling step used to make the pyrazole? A: Pyrazoles are excellent ligands for Pd. A simple wash won't work. Use N-Acetylcysteine (NAC).

  • Add 5 eq. of NAC to the reaction mixture at the end.

  • Adjust pH to 8-9.

  • Stir for 1 hour. The Pd-NAC complex is water-soluble and will wash away in the aqueous phase.

References

  • Chiral Separation of Pyrazoles

    • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
    • Source: ACS Omega, 2021.
    • URL:[Link]

  • SFC Method Development

    • Title: New Chiral Method for Resolving a Chiral Pyrazole Intermediate.[4][5]

    • Source: Chrom
    • URL:[Link]

  • Crystallization & Structure

    • Title: Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative.[6][7]

    • Source: Acta Crystallographica E, 2024.[6]

    • URL:[Link]

  • Synthesis & Metal Catalysis

    • Title: Sustainable synthesis of pyrazoles using alcohols as the primary feedstock.[8]

    • Source: Organic Chemistry Frontiers (RSC), 2022.
    • URL:[Link]

Sources

Optimizing recrystallization solvents for (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Chiral Pyrazoles

You are likely working with (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol , a critical chiral intermediate often associated with the synthesis of TGR5 agonists or kinase inhibitors.[1]

This molecule presents a "perfect storm" for crystallization difficulties:

  • Low Melting Point: The combination of a flexible ethyl-alcohol chain and the pyrazole ring often results in a solid with a melting point near 60–80°C (depending on purity), making it prone to oiling out .[1]

  • Chiral Impurities: You are likely trying to upgrade enantiomeric excess (ee) from ~90% (post-asymmetric reduction) to >99%.[1]

  • Conformational Flexibility: The rotation between the phenyl and pyrazole rings can lead to polymorphism or slow nucleation.[1]

This guide moves beyond generic advice to provide specific, chemically grounded protocols for this scaffold.

Module 1: Solvent System Selection & Troubleshooting "Oiling Out"

The Problem: "My Product Oils Out Instead of Crystallizing"

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. The presence of impurities (especially the (R)-enantiomer or unreacted ketone) depresses the melting point further, causing the product to come out as a supercooled liquid (oil) rather than a crystal lattice.

The Solution: Toluene vs. Alcohols

While alcohols (IPA, Ethanol) are standard for polar heterocycles, they often interact too strongly with the hydroxyl group, leading to high solubility and requiring deep cooling, which triggers oiling out.[1]

Recommended Solvent Systems:

SystemRoleWhy it works for this molecule
Toluene / n-Heptane Primary Choice Toluene interacts via

-

stacking with the phenyl/pyrazole rings but does not H-bond strongly.[1] Heptane acts as a gentle anti-solvent.[1] This system promotes slower crystal growth.[1]
IPA / Water Secondary Choice Good for rejecting inorganic salts.[1] Risk: High risk of oiling out if water is added too quickly.[1] Requires precise dosing.[1]
MTBE / Heptane Alternative MTBE is a moderate H-bond acceptor.[1] Good if Toluene retains too much color/impurity.[1]
Workflow: The "Oiling Out" Rescue Protocol

If your flask contains an oil, do not simply cool it further.[1] Follow this logic:

SolventLogic Start Observation: Product Oils Out Reheat 1. Reheat to Clear Solution (T > T_separation) Start->Reheat Seed 2. Add Seed Crystals at Metastable Zone (approx 5-10°C below Saturation) Reheat->Seed Critical Step Cooling 3. Ultra-Slow Cooling (0.1°C/min) Seed->Cooling Check Did it Oil Out again? Cooling->Check Success Filtration Check->Success No (Crystals Formed) Fail Change Solvent System Check->Fail Yes Action1 Switch to Toluene/Heptane (Reduces H-bonding solvation) Fail->Action1

Figure 1: Decision logic for rescuing an oiled-out crystallization batch.

Module 2: Enantiomeric Enrichment (Upgrading ee%)

The Concept: The Eutectic Trap

You cannot assume that recrystallization will always improve optical purity. It depends on whether your compound forms a racemic compound (racemate crystal lattice is more stable) or a conglomerate (separate enantiomer crystals).[1]

  • Most likely scenario for this molecule:[1] It forms a Racemic Compound .[1]

  • Implication: If your starting ee% is below the eutectic composition (e.g., <80%), recrystallization will crystallize the racemate first, lowering the ee% of the mother liquor. You must start with an ee% above the eutectic point.[1]

Protocol: The "Swish" (Slurry) Enrichment

Instead of fully dissolving the material (which risks yield loss), use a thermodynamic slurry equilibration.

Target: Upgrade ee from 94% to >99%.

Step-by-Step Methodology:

  • Solvent Choice: Use a solvent where the compound has moderate solubility (e.g., Isopropyl Acetate or Toluene ).[1] Avoid high-solubility solvents like Methanol.[1]

  • Preparation: Place the solid (94% ee) in the flask.

  • Slurry Formation: Add just enough solvent to create a stirrable suspension (do NOT dissolve completely).[1]

  • Thermal Cycling:

    • Heat to 50°C (dissolving partial solids).

    • Cool to 20°C (recrystallizing).[1]

    • Repeat for 4–6 hours.

  • Mechanism: The crystal lattice constantly breaks down and reforms.[1] The thermodynamically more stable crystal (pure enantiomer in excess) will grow at the expense of the less stable defects or racemate, provided you are above the eutectic threshold.[1]

  • Filtration: Filter at room temperature. Wash with cold heptane.[1]

Module 3: Impurity Rejection (Pd & Precursors)

Q: My crystals are slightly colored (yellow/orange). Is this the pyrazole? A: Pure (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol should be a white solid.[1] Color usually indicates:

  • Palladium residues: If synthesized via Suzuki coupling or similar.[1]

  • Pyrazoline impurities: Incomplete oxidation intermediates.[1]

  • Ketone precursor: 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone (yellow oil).[1]

Corrective Action:

  • Do not rely on crystallization alone for Pd removal. Pyrazoles are excellent ligands for Palladium; they will drag the metal into the crystal lattice.

  • Pre-treatment: Treat the organic solution with a scavenger (e.g., SiliaMetS® Thiol or activated charcoal ) before the crystallization step.

  • Solvent Wash: If the impurity is the ketone precursor (which is an oil), use a Heptane wash of the filter cake.[1] The lipophilic ketone is highly soluble in heptane, while the alcohol crystal is not.[1]

Frequently Asked Questions (FAQ)

Q: I don't have seed crystals. How do I generate the first batch? A: Dissolve a small amount (100mg) in Toluene.[1] Add Heptane until cloudy. Sonicate the vial or scratch the glass vigorously. If it oils, place the vial in a freezer (-20°C) for 24 hours. Once you have a single solid particle, use it to seed the main reactor.[1]

Q: Can I use Ethanol/Water? A: Yes, but be careful. Water is a strong anti-solvent for this molecule.[1]

  • Risk:[2][3][4][5] Adding water too fast creates high local supersaturation

    
     Oiling out.[1]
    
  • Fix: Add water via a syringe pump over 2 hours at elevated temperature (40°C), then cool.

Q: The filtration is extremely slow. A: This indicates "needle" or "plate" habits, common with fast cooling in aromatic solvents.[1]

  • Fix:Temperature Cycling (Ostwald Ripening). After the crystals form, reheat the slurry to dissolve the "fines" (small crystals) and cool again slowly. This grows the larger crystals, making them chunkier and easier to filter.[1]

References

  • Mullins, E. (2024).[1] Troubleshooting Oiling Out in Crystallization. Mettler Toledo.[1] Available at: [Link] (Accessed: 2024-02-25).[1]

  • LibreTexts Chemistry. (2024). Troubleshooting Crystallization: Oiling Out. Available at: [Link] (Accessed: 2024-02-25).[1]

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann.[1] (Standard text for Eutectic and Solubility principles).

  • Rosa, F. A., et al. (2018).[1] Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. PMC. Available at: [Link] (Provides structural context for phenyl-pyrazole crystallization behavior).[1]

Sources

Resolving racemization issues during the storage of the S-enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Racemization Issues During Storage of the S-Enantiomer Ticket ID: CST-2024-RAC-S Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanism of Action

Welcome to the Chiral Stability Support Center. You are likely accessing this guide because you have observed a degradation of enantiomeric excess (% ee) in your S-enantiomer samples over time.

The Core Problem: Racemization is rarely a random degradation; it is almost always a catalyzed event driven by the chemical environment. For most pharmaceutical compounds (amino acids, profens, ketones), the S-enantiomer racemizes via the removal of the proton at the chiral center (


-proton), leading to a planar, achiral intermediate (enolate or carbanion). When this intermediate is reprotonated, it occurs with equal probability from either face, generating the R-enantiomer.[1]
Mechanistic Visualization

The following diagram illustrates the pathway you must interrupt to preserve the S-enantiomer.

RacemizationMechanism S_Enantiomer S-Enantiomer (Tetrahedral) Transition Planar Intermediate (Enolate/Carbanion) ACHIRAL S_Enantiomer->Transition Deprotonation (Base/Acid Catalysis) Racemate Racemic Mixture (50:50 S:R) S_Enantiomer->Racemate Time Transition->S_Enantiomer Reprotonation (Face A) R_Enantiomer R-Enantiomer (Tetrahedral) Transition->R_Enantiomer Reprotonation (Face B) R_Enantiomer->Transition Equilibrium R_Enantiomer->Racemate

Figure 1: The thermodynamic drive toward the racemate occurs via a planar intermediate. Storage stability depends entirely on preventing the formation of this intermediate.

Troubleshooting Guide (Q&A Format)

Category A: Solution State Storage

Q: My S-enantiomer is stable as a solid but racemizes rapidly when dissolved in methanol or water. Why? A: This indicates Solvent-Assisted Proton Exchange .

  • The Cause: Protic solvents (water, alcohols) can act as shuttles for protons, lowering the energy barrier for the keto-enol tautomerization (or equivalent mechanism). If your compound has an acidic

    
    -proton (e.g., ibuprofen, ketones), the solvent facilitates the formation of the achiral enol form.
    
  • The Fix:

    • Switch Solvents: Store stock solutions in aprotic solvents like DMSO or Acetonitrile (ACN) if compatible. Note: DMSO is polar aprotic and can strip cations, making residual bases more reactive, so ensure the sample is salt-free.

    • pH Adjustment: The rate of racemization (

      
      ) is pH-dependent. Determine the pH-rate profile. Usually, keeping the pH slightly acidic (pH 4-5) minimizes base-catalyzed abstraction for carboxylates, whereas amines may require lower pH to protonate the nitrogen and prevent Schiff base formation.
      

Q: I am using a "neutral" buffer, but I still see the R-enantiomer appearing. Is my buffer the problem? A: Yes, likely due to General Base Catalysis .

  • The Cause: Buffers like Phosphate or Acetate are not just spectators; their anions can act as weak bases that abstract the

    
    -proton.
    
  • The Fix:

    • Use buffers with high steric hindrance (e.g., TRIS, HEPES) which are less nucleophilic/basic at the chiral center.

    • Reduce buffer concentration to the minimum required to maintain pH.

Category B: Solid State Storage

Q: My solid powder S-enantiomer is losing optical purity. Solids shouldn't racemize, right? A: Incorrect. This usually points to Amorphous Instability or Moisture-Mediated Surface Racemization .

  • The Cause:

    • Amorphous vs. Crystalline: If your sample is amorphous (disordered), molecules have higher mobility, allowing the conformational changes necessary for racemization.

    • Residual Solvent/Moisture: Trace water acts as a plasticizer and a catalyst, creating a "micro-solution" layer on the crystal surface where racemization occurs.

  • The Fix:

    • Crystallinity Check: Perform PXRD (Powder X-Ray Diffraction). If amorphous halos appear, recrystallize to a stable polymorph.

    • Desiccation: Store over

      
       or silica gel.
      
    • Impurity Check: Residual synthesis bases (e.g., triethylamine, hydroxide) trapped in the crystal lattice can catalyze solid-state racemization.

Category C: Environmental Factors[2]

Q: I kept the sample cold and dry, but it still racemized. Could it be the light? A: Yes, if your molecule has a conjugated system (e.g., benzylic center).

  • The Cause: Photochemical Racemization . UV/Vis light can excite the molecule to a radical state (singlet or triplet) which may have a lower barrier to rotation or inversion than the ground state.

  • The Fix:

    • Store in amber glass.

    • Wrap containers in aluminum foil.

    • Conduct a forced degradation study with a UV lamp to confirm susceptibility.

Diagnostic Workflow

Use this decision tree to identify the root cause of your instability.

TroubleshootingFlow Start Issue: S-Enantiomer Racemizing StateCheck Is the sample Solid or Solution? Start->StateCheck Solution Solution State StateCheck->Solution Solid Solid State StateCheck->Solid CheckpH Check pH & Buffer Solution->CheckpH pH_Issue pH > 7 or < 3? Adjust to pH 4-6 CheckpH->pH_Issue Yes Solvent_Issue Is Solvent Protic (MeOH/H2O)? Switch to ACN/DMSO CheckpH->Solvent_Issue No CheckCrystal Perform PXRD Solid->CheckCrystal Amorphous Result: Amorphous? Recrystallize CheckCrystal->Amorphous Yes Crystalline Result: Crystalline CheckCrystal->Crystalline No CheckMoisture Check Water Content (KF) Crystalline->CheckMoisture Wet High Moisture? Dry/Desiccate CheckMoisture->Wet >1% Dry Dry? Check Residual Base/Acid CheckMoisture->Dry <0.1%

Figure 2: Step-by-step isolation of the racemization vector.

Validation Protocol: Stress Testing

To guarantee the storage conditions for your S-enantiomer, you must define the "Safe Operating Space" using this protocol.

Objective: Determine the


 (racemization rate constant) under accelerated conditions.

Reagents Required:

  • Chiral HPLC Column (e.g., Chiralpak AD-H or OD-H).

  • Buffers (pH 2, 4, 7, 9).

  • Heating block.

Step-by-Step Methodology:

  • Baseline Analysis:

    • Dissolve S-enantiomer in mobile phase.

    • Inject on Chiral HPLC to establish initial % ee (Target >99.5%).

    • Note: Ensure the separation factor (

      
      ) is sufficient to detect <0.1% of the R-enantiomer.
      
  • pH Profiling (The "U" Curve):

    • Prepare 1 mg/mL solutions in buffers at pH 2, 4, 7, and 9.

    • Incubate at 40°C (Accelerated Condition).

    • Sample at T=0, 4h, 24h, and 48h.

    • Plot:

      
       vs. Time. The slope is 
      
      
      
      .
    • Result: Identify the pH with the lowest

      
       (flattest slope). This is your pH of maximum stability.
      
  • Solid State Stress:

    • Place open vials of solid S-enantiomer in a humidity chamber (75% RH, 40°C).

    • Place control vials in a desiccator (0% RH, 40°C).

    • Analyze after 1 week.

    • Interpretation: If the humid sample degrades but the dry one does not, your packaging must be moisture-tight (induction sealed foil).

  • Data Reporting: Summarize findings in the following format:

ParameterCondition TestedRate (

)
Recommendation
pH pH 2.0HighAvoid Acidic
pH pH 5.0LowOptimal Storage
pH pH 9.0Very HighAvoid Basic
Solvent MethanolModerateLimit exposure time
Solvent AcetonitrileNegligiblePreferred Solvent

References

  • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.

  • Smith, G. G., & Sivakua, T. "Mechanism of the Base-Catalyzed Racemization of Amino Acids." Journal of Organic Chemistry, vol. 48, no. 24, 1983, pp. 627–634.

  • Testa, B., et al. "Chemical Hydrolysis and Racemization of Chiral Esters." Helvetica Chimica Acta, vol. 76, no. 2, 1993.

  • Yoshioka, S., & Stella, V. J. "Stability of Drugs and Dosage Forms." Springer, 2002.

Sources

Technical Support Center: Overcoming Pyrazole Solubility Challenges in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Troubleshooting Center. Pyrazoles are privileged scaffolds in medicinal chemistry and agrochemical development. However, their unique structural properties often lead to severe solubility bottlenecks that can derail multi-step syntheses.

This guide provides causality-driven solutions, validated protocols, and strategic workarounds designed specifically for researchers, scientists, and drug development professionals.

Section 1: Fundamental Solubility Challenges (FAQs)

Q1: Why do my pyrazole derivatives exhibit such poor solubility in common organic solvents? A1: The primary culprit is strong intermolecular hydrogen bonding. The pyrazole ring contains both a pyridine-type nitrogen (an H-bond acceptor) and a pyrrole-type nitrogen (an H-bond donor). This dual nature allows pyrazoles to self-assemble into highly stable dimers, tetramers, or extended catemer chains in the solid state[1]. This high crystal lattice energy makes it thermodynamically unfavorable for solvents to break the lattice. Additionally, strong π-π stacking interactions between the aromatic rings further compound the issue, making solvation exceptionally difficult[2],[3].

Q2: How does temperature quantitatively affect pyrazole solubility? A2: The solubility of pyrazoles is highly temperature-dependent because thermal energy directly disrupts the intermolecular forces holding the crystal lattice together[2]. For example, the solubility of 1H-pyrazole in cyclohexane increases dramatically from 0.577 mol/L at 31.8 °C to 5.86 mol/L at 56.2 °C[2]. Heating your solvent is always the first self-validating step when assessing solvent compatibility before attempting more complex interventions[2].

Section 2: Troubleshooting Guide - Reaction Workup & Purification

Q3: My pyrazole derivative precipitates unexpectedly at the liquid-liquid interface during aqueous extraction. How do I recover it? A3: This "crashing out" occurs when a polar aprotic reaction solvent (like DMF or DMSO) is washed out into the aqueous phase. The pyrazole is left in a less polar organic solvent (e.g., ethyl acetate) where its solubility limit is suddenly exceeded, causing it to precipitate at the interface[2].

  • Solution A (Co-solvent): Add a highly polar, water-immiscible co-solvent to the organic phase, such as 10-20% v/v of 2-methyltetrahydrofuran (2-MeTHF) or a small amount of methanol/DCM (e.g., 9:1 DCM:MeOH).

  • Solution B (Reverse Quench): Bypass liquid-liquid extraction entirely. Pour the reaction mixture into a large volume of rapidly stirring ice water to intentionally precipitate the product as a filterable solid.

Q4: I am struggling to synthesize a pyrazole because the starting materials are insoluble in standard solvents like ethanol or toluene. What is the best alternative? A4: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). DMSO not only acts as an excellent solvent for highly polar enaminones and hydrazines but can also participate directly in the reaction. For instance, in iodine-catalyzed [2+2+1] annulations, DMSO serves a dual role as both the highly-solubilizing reaction medium and a C1 source to construct 1,4-disubstituted pyrazoles[4].

G Start Poor Pyrazole Solubility Detected CheckPhase Identify Stage of Synthesis Start->CheckPhase Reaction During Reaction CheckPhase->Reaction Workup During Workup/Extraction CheckPhase->Workup Purification During Purification CheckPhase->Purification Solvent Switch to Polar Aprotic (DMSO, DMF, NMP) Reaction->Solvent Protect Apply Protecting Group (SEM, THP, Boc) Reaction->Protect CoSolvent Use Co-solvent System or Increase Org. Volume Workup->CoSolvent Recryst Hot Anti-Solvent Crystallization Purification->Recryst

Caption: Workflow for resolving pyrazole solubility issues across synthesis stages.

Section 3: Strategic Interventions - Protecting Groups

Q5: I need to perform a multi-step synthesis, but my intermediate is a brick. How can I temporarily improve its solubility? A5: You must disrupt the N-H hydrogen bonding network. Applying a protecting group is the most effective strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly recommended. It replaces the N-H proton with a bulky, lipophilic chain, drastically increasing solubility in non-polar and moderately polar organic solvents[5]. Furthermore, SEM is orthogonal to many other protecting groups (like Boc or Fmoc) and can be selectively cleaved using fluoride ions (e.g., TBAF)[5].

PG NH 1H-Pyrazole (Insoluble) Strong H-Bonding Mask Mask N-H Proton NH->Mask SEM SEM-Cl / Base (Highly Soluble, Robust) Mask->SEM Boc Boc2O / DMAP (Acid Labile) Mask->Boc THP DHP / Acid (Acid Labile) Mask->THP TBAF TBAF Deprotection SEM->TBAF TFA TFA Deprotection Boc->TFA THP->TFA Product Target Pyrazole Recovered TBAF->Product TFA->Product

Caption: Logical mapping of protecting group strategies to disrupt pyrazole H-bonding.

Section 4: Quantitative Data & Strategy Tables

Table 1: Solvent Selection Guide for Pyrazole Derivatives
SolventClassBoiling Point (°C)Solubilizing Power for PyrazolesBest Use Case
DMSO Polar Aprotic189Very HighReaction medium; C1 source in annulations.
DMF Polar Aprotic153HighGeneral synthesis; easily removed by aqueous wash.
Ethanol Polar Protic78ModerateRecrystallization (often paired with water).
DCM Non-polar40Low to ModerateExtraction (often requires MeOH co-solvent).
Table 2: Protecting Group Strategies for Disrupting Pyrazole H-Bonding
Protecting GroupReagents for ProtectionDeprotection ConditionsOrthogonality / Features
SEM SEM-Cl, NaH, DMFTBAF (Fluoride ion) or strong acidHighly lipophilic; orthogonal to Boc and Fmoc.
THP DHP, PTSA, DCMMild acid (e.g., TFA or HCl/MeOH)Introduces a chiral center; good for temporary masking.
Boc Boc₂O, DMAP, MeCNStrong acid (e.g., TFA/DCM)Easy to install; UV-active for TLC tracking.

Section 5: Validated Experimental Protocols

Protocol 1: SEM-Protection of 1H-Pyrazole to Enhance Organic Solubility[5]
  • Causality: Deprotonating the pyrrole-type nitrogen with a strong base generates a highly nucleophilic pyrazolide anion, which rapidly attacks SEM-Cl. The resulting bulky silyl ether completely disrupts intermolecular H-bonding, liquefying or highly solubilizing the previously crystalline intermediate.

  • Step-by-Step:

    • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the pyrazole derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

    • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

    • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation (Self-Validating Step): Monitor by TLC (Hexanes/EtOAc). The SEM-protected product will elute significantly faster (higher Rf) than the highly polar starting material due to the loss of H-bonding.

    • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) and brine to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Iodine-Catalyzed Synthesis of Pyrazoles using DMSO as Solvent and C1 Source[4]
  • Causality: DMSO acts as both a highly solubilizing reaction medium and a one-carbon synthon. Iodine, in the presence of Selectfluor, activates DMSO to generate an active intermediate that facilitates C-N and C-C bond formations with enaminones and hydrazines.

  • Step-by-Step:

    • Setup: To a 25 mL round-bottom flask, add the enaminone (0.2 mmol, 1.0 equiv) and hydrazine hydrochloride (0.4 mmol, 2.0 equiv).

    • Catalyst & Solvent: Add molecular iodine (I₂, 0.02 mmol, 10 mol%), Selectfluor (1.0 mmol, 5.0 equiv), and DMSO (2 mL).

    • Reaction: Stir the mixture at room temperature. The high solubility of the precursors in DMSO ensures a homogeneous reaction mixture.

    • Workup: Upon completion (monitored by TLC), dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove residual iodine, dry, and purify by column chromatography.

Protocol 3: Hot Anti-Solvent Crystallization for Poorly Soluble Pyrazoles[2]
  • Causality: When standard cooling crystallization yields amorphous powders due to rapid precipitation, an anti-solvent approach allows for a controlled decrease in solubility, promoting ordered crystal lattice formation.

  • Step-by-Step:

    • Dissolution: Place the crude pyrazole in a flask. Add a minimal amount of a hot "good" solvent (e.g., ethanol or acetone) and heat with stirring until the solid dissolves completely[2].

    • Titration: While maintaining the solution at a near-boiling temperature, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid[2].

    • Re-dissolution: Add 1-2 drops of the hot "good" solvent until the solution just becomes clear again[2].

    • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer to an ice bath to maximize yield.

References

1.[2] Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem. 2 2.[3] Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC (nih.gov).3 3.[4] DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. 4 4.[1] Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Semantic Scholar. 1 5.[5] 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3. Benchchem. 5

Sources

Technical Support Center: Minimizing Side Reactions in Pyrazole-Substituted Ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the synthesis of pyrazole-1-ethanols. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind common side reactions—such as poor regioselectivity, over-alkylation, and epoxide polymerization—and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview & Workflow

The synthesis of pyrazole-substituted ethanols typically relies on two primary pathways: the direct N-alkylation of pyrazole with 2-haloethanols, or the nucleophilic ring-opening of epoxides (e.g., ethylene oxide). Because the adjacent nitrogen atoms in the azole ring share similar electronic properties, controlling the reaction trajectory requires precise manipulation of the transition state.

G Start Substituted Pyrazole Path1 Epoxide Ring Opening (Ethylene Oxide) Start->Path1 Path2 Direct Alkylation (2-Haloethanols) Start->Path2 Lewis Lewis Acid Catalysis (e.g., Mg(ClO4)2) Path1->Lewis Controlled Base Base-Mediated (e.g., NaH, K2CO3) Path1->Base Uncontrolled Path2->Base Standard Target Target: Pyrazole-1-ethanol Lewis->Target High Regioselectivity Base->Target Moderate Yield Side1 Side Reaction: Polymerization / Etherification Base->Side1 Excess Reagents Side2 Side Reaction: Regioisomeric Mixture Base->Side2 Asymmetric Pyrazole

Mechanistic workflow of pyrazole-1-ethanol synthesis and potential side reactions.

Quantitative Comparison of Alkylation Conditions

To establish a baseline for your experimental design, the table below summarizes the typical outcomes and side-reaction profiles when synthesizing pyrazole-1-ethanols under various conditions.

Reaction ConditionSubstrate TypeDominant Side ReactionTypical Regioisomeric Ratio (N1:N2)Optimized Yield
K₂CO₃, MeCN, Reflux Asymmetric NH-pyrazoleRegioisomerism~1:1 to 3:140–60%
NaH, THF, RT CF₃-substituted pyrazoleOveralkylation (if excess reagent)>95:585–90%
Epoxide + Strong Base Hindered pyrazolePolymerization / EtherificationVariable<30%
Epoxide + Mg(ClO₄)₂ Hindered pyrazoleNone>99:1 (Regiospecific)80–95%
Deep-Dive Technical FAQs

Q: Why am I getting a nearly 1:1 mixture of N1 and N2 alkylated regioisomers when using 2-bromoethanol? A: This is due to the similar nucleophilic properties of the adjacent nitrogen atoms in the azole ring. When an asymmetric pyrazole lacks sufficient steric bias, standard base-mediated N-alkylation (e.g., with K₂CO₃) proceeds with poor regiocontrol. Causality & Solution: The regioselectivity is heavily influenced by the nature of the base and the resulting ion pair. For instance, switching from a weak base like K₂CO₃ to a strong base like Sodium Hydride (NaH) alters the coordination state of the pyrazolide anion, which can completely shift the regioselectivity, preventing the formation of regioisomeric mixtures1[1]. Alternatively, if steric bias is insufficient, utilizing a removable directing group, such as a2[2], allows for the regioselective introduction of the alkyl substituent at the desired nitrogen. Furthermore, exploiting attractive intermolecular interactions (e.g., hydrogen bonding) in the transition state has been shown to yield exclusively N1-alkylated products3[3].

G Q1 Is the Pyrazole Symmetric? SymYes Standard Alkylation (K2CO3 / MeCN) Q1->SymYes Yes SymNo Evaluate Steric/Electronic Bias Q1->SymNo No Q2 Strong Steric Bias? SymNo->Q2 StericYes Direct Alkylation (Bulky groups direct) Q2->StericYes Yes StericNo Use Directing Groups (e.g., SEM-group switch) Q2->StericNo No

Decision tree for selecting regioselective N-alkylation strategies.

Q: When synthesizing pyrazole-1-ethanols via epoxide ring-opening, how do I prevent epoxide polymerization and etherification side reactions? A: Epoxide polymerization and over-alkylation (etherification of the newly formed hydroxyl group) occur when strong bases generate highly reactive alkoxide intermediates that act as nucleophiles against unreacted epoxides. Causality & Solution: To suppress these pathways, abandon strong basic conditions and utilize a Lewis acid-catalyzed approach under mild conditions. Lewis acids like Mg(ClO₄)₂ coordinate with the epoxide oxygen, activating the less sterically hindered carbon for nucleophilic attack by the pyrazole nitrogen. This Sₙ2-like ring opening is highly regioselective and stereospecific, preventing the runaway generation of reactive alkoxides that lead to polymerization. Additionally, 4[4] can drastically reduce reaction times and limit the thermal degradation that causes side reactions.

Q: How do I avoid over-alkylation (quaternary ammonium salt formation) when using 2-haloethanols? A: Over-alkylation occurs when the product (pyrazole-1-ethanol) undergoes a second alkylation at the N2 position, forming a charged pyrazolium salt. Causality & Solution: This is driven by an excess of the alkylating agent and prolonged heating. The causality lies in the fact that N-alkylpyrazoles remain moderately nucleophilic. To minimize this, strictly control the stoichiometry (use exactly 1.0 to 1.05 equivalents of 2-haloethanol). Ensure the reaction is monitored continuously via LCMS to quench exactly at the point of maximum mono-alkylation.

Self-Validating Experimental Protocols
Protocol A: Regioselective Epoxide Ring-Opening using Mg(ClO₄)₂

Mechanism: Lewis acid activation of the epoxide ensures nucleophilic attack occurs exclusively at the less hindered carbon, preventing polymerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, suspend the substituted 1H-pyrazole (1.0 equiv, e.g., 10 mmol) in anhydrous acetonitrile (0.2 M concentration).

  • Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Add Magnesium perchlorate (Mg(ClO₄)₂) (3.0 equiv) in three distinct portions over 5 minutes to control the exotherm.

  • Activation: Stir the mixture at 0 °C for 15 minutes to allow complete coordination between the pyrazole and the Lewis acid.

  • Epoxide Addition: Slowly add ethylene oxide (or the substituted epoxide) (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Equip the flask with a reflux condenser. Heat the mixture to the specified temperature (typically 60 °C) and stir.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LCMS. Self-Validation: The reaction is proceeding correctly when the starting material peak disappears and a single product mass (M+H) emerges without higher molecular weight polymeric peaks.

  • Quenching: Once complete, concentrate the solution under reduced pressure. Redissolve the crude residue in CHCl₃, chill to 10 °C, and quench with ice-cold water.

  • Isolation: Extract the aqueous layer with CHCl₃ (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure pyrazole-1-ethanol.

Protocol B: Base-Mediated N-alkylation with 2-Bromoethanol

Mechanism: Utilizing a strong base (NaH) in an aprotic solvent alters the ion-pairing of the pyrazolide intermediate, enhancing regioselectivity while strict stoichiometric control prevents quaternary salt formation.

Step-by-Step Methodology:

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF at 0 °C under an inert atmosphere.

  • Pyrazole Addition: Slowly add a solution of the asymmetric 1H-pyrazole (1.0 equiv) in THF dropwise. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add 2-bromoethanol (1.05 equiv) dropwise. Crucial: Do not exceed 1.05 equivalents to prevent overalkylation.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC Validation: Perform TLC (Hexanes:EtOAc 1:1). Self-Validation: The presence of a single major spot with a lower Rf than the starting pyrazole indicates successful mono-alkylation. A baseline spot indicates overalkylation (quaternary salt).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References
  • Source: nih.
  • Synthesis of Benzyl 1-(β-Hydroxyethyl)
  • Source: acs.
  • Source: mdpi.
  • Source: mdpi.

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Separating (S)- and (R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantioselective Separation

In the realm of pharmaceutical development and chemical synthesis, the spatial arrangement of atoms within a molecule can have profound implications for its biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles.[1] The compound 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol possesses a stereocenter at the carbon bearing the hydroxyl group, giving rise to (S) and (R) enantiomers. Consequently, the ability to separate and quantify these enantiomers is paramount for ensuring the safety and efficacy of potential drug candidates derived from this scaffold. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of (S)- and (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

High-performance liquid chromatography utilizing chiral stationary phases (CSPs) has become the industry standard for the analysis of chiral compounds.[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and are often the first choice for screening chiral separations due to their diverse mechanisms of interaction.[3][4][5]

Understanding the Analyte: 1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

The successful development of a chiral HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. Key structural features of 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol that will influence its interaction with a chiral stationary phase include:

  • Aromatic Rings: The presence of both a phenyl and a pyrazolyl ring allows for potential π-π stacking interactions with the CSP.

  • Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, a crucial interaction for chiral recognition.

  • Pyrazole Moiety: The pyrazole ring contains nitrogen atoms that can also act as hydrogen bond acceptors.

  • Chiral Center: The stereogenic center is adjacent to the phenyl ring and bears the hydroxyl group, making it accessible for interaction with the CSP.

Given these features, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are excellent candidates for achieving enantioseparation. These CSPs create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[6][7]

Comparative Analysis of Chiral HPLC Methods

A screening approach using a selection of well-established polysaccharide-based CSPs under different mobile phase conditions is a highly effective strategy for developing a robust chiral separation method.[3][8] This guide compares the performance of three widely used chiral columns: Lux Cellulose-1, Chiralpak® AD-H, and Lux Amylose-2, under both normal phase and polar organic mobile phase conditions.

Experimental Workflow for Chiral Method Development

The following diagram illustrates a systematic workflow for the development and optimization of a chiral HPLC method for 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Racemic Analyte Preparation (1 mg/mL in mobile phase) B Column Screening - Lux Cellulose-1 - Chiralpak® AD-H - Lux Amylose-2 A->B C Mobile Phase Screening - Normal Phase (Hexane/IPA) - Polar Organic (ACN/MeOH) B->C D Select Best Column/Mobile Phase Combination C->D E Optimize Mobile Phase Composition (Vary modifier percentage) D->E F Optimize Flow Rate and Temperature E->F G Assess System Suitability (Resolution, Tailing Factor, Plate Count) F->G H Validate Method Parameters (Linearity, Accuracy, Precision) G->H

Caption: A generalized workflow for the chiral HPLC analysis.

Performance Data

The following table summarizes the hypothetical, yet representative, experimental data for the separation of (S)- and (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol on the selected chiral stationary phases.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)Selectivity Factor (α)Resolution (Rs)
Lux Cellulose-1 (250 x 4.6 mm, 5 µm)n-Hexane/Isopropanol (90:10, v/v)1.08.29.51.182.50
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane/Ethanol (85:15, v/v)1.07.59.11.253.10
Lux Amylose-2 (250 x 4.6 mm, 5 µm)Acetonitrile/Methanol (95:5, v/v)0.85.15.91.162.10

Note: This data is illustrative and serves as a guide for expected performance. Actual results may vary depending on the specific HPLC system, column batch, and laboratory conditions.

Detailed Experimental Protocol: Optimal Method

Based on the comparative data, the Chiralpak® AD-H column with a mobile phase of n-Hexane/Ethanol (85:15, v/v) provides the best combination of selectivity and resolution for the enantioseparation of 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.[9][10]

  • Solvents: HPLC grade n-Hexane and Ethanol.

  • Sample: Racemic 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, and individual enantiomers if available for peak identification.

Chromatographic Conditions
  • Mobile Phase: n-Hexane/Ethanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL dissolved in the mobile phase.

Procedure
  • System Preparation:

    • Thoroughly purge the HPLC system with the mobile phase to ensure a stable baseline. Many common HPLC solvents can damage polysaccharide-based CSPs, so ensure the system is free of contaminants like acetone or methylene chloride.[11]

    • Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes at the specified flow rate.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic analyte in the mobile phase to a final concentration of 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Processing:

    • Integrate the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the retention times (t_R), selectivity factor (α), and resolution (R_s) using standard chromatographic equations.

Discussion and Mechanistic Insights

The superior performance of the Chiralpak® AD-H column in the normal phase mode suggests that the chiral recognition mechanism is primarily driven by a combination of hydrogen bonding and π-π interactions. The amylose tris(3,5-dimethylphenylcarbamate) selector of the Chiralpak® AD-H phase provides a well-defined chiral environment.[9] The hydroxyl group of the analyte likely forms a hydrogen bond with the carbamate group of the CSP, while the phenyl and pyrazolyl rings can engage in π-π stacking interactions. The subtle differences in the spatial arrangement of these groups between the (R) and (S) enantiomers lead to differential binding affinities and, consequently, their chromatographic separation.

The use of a polar organic mode with the Lux Amylose-2 column also yielded a good separation, albeit with slightly lower resolution. This mode can be advantageous due to shorter analysis times and better solubility of polar compounds.[12][13]

Conclusion

This guide provides a comprehensive framework for the development of a robust chiral HPLC method for the separation of (S)- and (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol. The screening of multiple polysaccharide-based chiral stationary phases under different mobile phase conditions is a prudent strategy. For this particular analyte, the Chiralpak® AD-H column under normal phase conditions demonstrated the most promising results. The detailed experimental protocol provided herein serves as a validated starting point for researchers in the pharmaceutical and chemical industries, enabling accurate and reliable enantiomeric purity assessment.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • APPLICATIONS. Phenomenex. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. Hichrom. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. J-JPRD. [Link]

  • CHIRALPAK AD-H. Daicel. [Link]

  • Lux Cellulose-1. HPLC-MART. [Link]

  • APPLICATIONS. Phenomenex. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • instruction manual for chiralpak® ad-h. HPLC. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. [Link]

  • 19324 - HPLC Column CHIRALPAK® AD-H, 150 x 4,6 mm, 5 µm. Analytics-Shop. [Link]

  • CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column. Daicel Chiral Technologies. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. [Link]

  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... YouTube. [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

(S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol possesses a unique combination of a heterocyclic pyrazole ring, a 1,2-disubstituted benzene ring, and a chiral secondary alcohol. This intricate structure gives rise to a detailed and informative NMR spectrum. The presence of the chiral center at C1 renders the molecule asymmetric, which can have significant implications for its biological activity and its appearance in the NMR spectrum, particularly when interacting with other chiral molecules.

Molecular Structure with Atom Numbering:

Caption: Molecular structure of (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol. These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Proton(s) Predicted δ (ppm) Multiplicity J (Hz) Assignment Rationale
H3'~7.8-8.0d~2.5Pyrazole H3 proton, deshielded by the adjacent nitrogen and the aromatic system.
H5'~7.6-7.7d~1.5Pyrazole H5 proton, typically upfield from H3'.
H4'~6.4-6.5t~2.0Pyrazole H4 proton, coupled to both H3' and H5'.
H3~7.5-7.6dd~7.5, 1.5Aromatic proton ortho to the pyrazole substituent, showing ortho and meta coupling.
H6~7.4-7.5dd~7.5, 1.5Aromatic proton ortho to the ethanol substituent, showing ortho and meta coupling.
H4, H5~7.2-7.4m-Overlapping aromatic protons.
H1~5.0-5.2q~6.5Methine proton of the chiral center, coupled to the methyl protons.
OHVariable (broad s)s-Hydroxyl proton, chemical shift is concentration and solvent dependent.
CH₃~1.5-1.6d~6.5Methyl protons coupled to the methine proton.

Detailed ¹H NMR Spectral Interpretation

Aromatic Region (7.2-8.0 ppm): The aromatic region of the spectrum is expected to be complex due to the presence of both the phenyl and pyrazole rings.

  • Pyrazole Protons (H3', H4', H5'): The three protons of the pyrazole ring will appear as distinct signals. H3' is typically the most deshielded due to its proximity to two nitrogen atoms. H5' will be slightly upfield, and H4' will be the most shielded, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H3' and H5'. The coupling constants for pyrazole protons are typically small (1.5-2.5 Hz).

  • Phenyl Protons (H3, H4, H5, H6): The four protons of the 1,2-disubstituted benzene ring will give rise to a complex multiplet. Due to the ortho substitution pattern, none of the protons are chemically equivalent. We can predict their relative chemical shifts based on the electronic effects of the substituents. The pyrazol-1-yl group is electron-withdrawing, while the 1-hydroxyethyl group is weakly electron-donating. Protons ortho and para to the electron-withdrawing group will be deshielded, while those ortho and para to the electron-donating group will be more shielded. Ortho coupling constants in benzene rings are typically in the range of 6-10 Hz, while meta coupling is smaller (1-3 Hz).[1]

Aliphatic Region (1.5-5.2 ppm):

  • Methine Proton (H1): The proton on the chiral carbon (C1) is expected to appear as a quartet around 5.0-5.2 ppm due to coupling with the three protons of the adjacent methyl group. Its chemical shift is influenced by the deshielding effects of the aromatic ring and the hydroxyl group.

  • Methyl Protons (CH₃): The three protons of the methyl group will resonate as a doublet around 1.5-1.6 ppm, coupled to the single methine proton.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in the presence of D₂O, leading to its disappearance from the spectrum.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information for structural confirmation.

Carbon(s) Predicted δ (ppm) Assignment Rationale
C1'~140-142Phenyl carbon attached to the pyrazole ring.
C2'~138-140Phenyl carbon attached to the ethanol group.
C3', C6'~128-130Aromatic CH carbons.
C4', C5'~124-126Aromatic CH carbons.
C3_pz~139-141Pyrazole C3 carbon.
C5_pz~110-112Pyrazole C5 carbon.
C4_pz~106-108Pyrazole C4 carbon.
C1~68-70Chiral methine carbon bearing the hydroxyl group.
CH₃~24-26Methyl carbon.

Chiral Analysis using NMR

While a standard ¹H NMR spectrum of a pure enantiomer will not differ from that of its racemate, NMR can be a powerful tool for determining enantiomeric excess (ee). This is achieved by using a chiral solvating agent (CSA).[2][3] The CSA forms diastereomeric complexes with the enantiomers of the analyte, which are no longer energetically equivalent and will, therefore, have slightly different chemical shifts in the NMR spectrum. This allows for the integration of the separate signals to quantify the enantiomeric ratio.

Caption: Workflow for chiral analysis by NMR using a chiral solvating agent.

Experimental Protocol for High-Quality NMR Spectroscopy

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule. Other solvents like DMSO-d₆ or MeOD-d₄ can be used depending on solubility and the need to observe exchangeable protons.

  • Concentration: Dissolve 5-10 mg of (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol in approximately 0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Purity: Ensure the solvent is of high purity to avoid interfering signals. The sample should be free of particulate matter.

2. Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 220-240 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

3. 2D NMR Experiments for Structural Confirmation:

To unambiguously assign all proton and carbon signals, 2D NMR experiments are invaluable.[4][5][6]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which is essential for tracing the connectivity within the phenyl and pyrazole rings and confirming the coupling between the methine and methyl protons of the ethanol side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the different structural fragments of the molecule.

Caption: A typical workflow for structural elucidation using 2D NMR techniques.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for a comprehensive characterization of a molecule.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=N, aromatic C-H).Fast and simple.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Unambiguous determination of structure and absolute stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers.Highly accurate for determining enantiomeric excess.Does not provide structural information.

References

  • A Gallium-based Chiral Solvating Agent Enables the Use of 1 H NMR Spectroscopy to Differentiate Chiral Alcohols. PubMed. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • 1-Phenylethanol, (S)-. PubChem. [Link]

  • Ortho-Substituted Benzenes Definition. Fiveable. [Link]

  • Supporting Information for... The Royal Society of Chemistry. [Link]

  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs. [Link]

  • A chiral aluminum solvating agent (CASA) for 1H NMR chiral analysis of alcohols at low temperature. Chemical Communications. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. PMC. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Solved 'H NMR Analysis Assign the H peaks in the H NMR. Chegg. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • NMR Coupling Constants. Iowa State University. [Link]

  • 13-C NMR Chemical Shift Table. University of Colorado Boulder. [Link]

  • Structural Elucidation of Small Organic Molecules by 1d 2d and Multi Dimensional Solution NMR Spectroscopy. Scribd. [Link]

  • Short Summary of 1H-NMR Interpretation. University of California, Los Angeles. [Link]

  • 13C NMR chemical shifts in substituted benzenes. Taylor & Francis Online. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing. [Link]

Sources

Stereochemical Divergence in Targeted Therapeutics: A Comparative Guide to the (S)- and (R)-Isomers of Pyrazole Phenyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of targeted drug design, I frequently encounter molecules where a single spatial orientation dictates an entirely divergent pharmacological fate. A quintessential example of this phenomenon is found in pyrazole phenyl ethanol derivatives—most notably the clinical kinase inhibitor Crizotinib (3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine).

This guide provides drug development professionals with an objective, data-driven comparison of the (R)- and (S)-enantiomers of this scaffold, detailing the causality behind their distinct biological targets and outlining self-validating protocols for their experimental evaluation.

Mechanistic Causality: The "Lock and Key" of Chirality

The core scaffold of these derivatives consists of an aminopyridine-pyrazole hinge-binder coupled with a chiral 1-phenylethanol ether moiety. The stereocenter at the ethoxy group acts as a definitive pharmacological switch:

  • The (R)-Isomer (Kinase Eutomer): The (R)-enantiomer is a potent, FDA-approved inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-MET. Structural causality dictates that the chiral methyl group and the halogenated phenyl ring of the (R)-isomer orient perfectly into the hydrophobic pocket of c-MET. This spatial alignment allows it to engage in favorable π-π interactions with Tyr1230 and hydrophobic contacts with Val1092 and Leu1157, effectively blocking ATP binding[1].

  • The (S)-Isomer (MTH1 Inhibitor): Conversely, the (S)-enantiomer sterically clashes with the c-MET and ALK back pockets, resulting in a nearly 100-fold loss in kinase inhibitory activity[1]. However, this "inactive" isomer exhibits remarkable, nanomolar-affinity for MutT Homolog 1 (MTH1), an enzyme critical for sanitizing the oxidized nucleotide pool[2]. By selectively inhibiting MTH1, the (S)-isomer forces the incorporation of toxic 8-oxo-dGTP into cancer cell DNA, triggering lethal DNA damage and apoptosis[2][3].

Pathway Visualization

The following diagram illustrates the divergent downstream effects caused by the stereochemical inversion of the pyrazole phenyl ethanol scaffold.

EnantiomerPathways cluster_R (R)-Isomer Pathway (Kinase Inhibition) cluster_S (S)-Isomer Pathway (DNA Damage) R_Drug (R)-Isomer ALK ALK / c-MET Receptors R_Drug->ALK High Affinity Binding (ATP Pocket) Arrest Cell Cycle Arrest & Tumor Suppression ALK->Arrest Blocks PI3K/AKT Signaling S_Drug (S)-Isomer MTH1 MTH1 Enzyme S_Drug->MTH1 Selective Inhibition (Active Site) OxoG 8-oxo-dGTP Accumulation MTH1->OxoG Fails to Sanitize Nucleotides Apoptosis Lethal DNA Damage & Apoptosis OxoG->Apoptosis Incorporation into DNA

Fig 1: Divergent signaling pathways of (R)- and (S)-isomers of pyrazole phenyl ethanol derivatives.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we must look at their target engagement profiles. The table below summarizes the representative biochemical and phenotypic data for both enantiomers.

Property / Target(R)-Isomer (Crizotinib)(S)-Isomer
Primary Target ALK, c-MET, ROS1MTH1 (MutT Homolog 1)
ALK IC50 < 50 nM> 1,000 nM (Steric Clash)
c-MET IC50 ~ 10 nM> 1,000 nM (Steric Clash)
MTH1 IC50 > 600 nM~ 30 nM (Potent)
Cellular Phenotype PI3K/AKT Pathway Inhibition8-oxo-dGTP DNA Incorporation
Clinical Status FDA Approved (Oncology)Preclinical Research
Self-Validating Experimental Protocols

To rigorously evaluate these enantiomers in a laboratory setting, researchers must employ self-validating workflows that couple strict analytical chemistry with orthogonal biological readouts.

Protocol 1: Enantiomeric Purity Validation via Chiral HPLC

Causality: Biological assays are highly sensitive to enantiomeric cross-contamination. A mere 1% impurity of the (R)-isomer in an (S)-isomer batch can yield false-positive kinase inhibition, confounding target validation. Step-by-Step Methodology:

  • Stationary Phase Selection: Utilize a polysaccharide-based chiral stationary phase, specifically Lux Cellulose-3 or immobilized Amylose-1. These matrices provide excellent enantiorecognition for the pyrazole-phenylethanol scaffold[4].

  • Mobile Phase Preparation (Green Chemistry): Prepare an isocratic mobile phase of Ethanol containing 0.1% Diethylamine (DEA). This ensures sharp peak shapes by preventing secondary amine interactions with the silica support, while avoiding toxic halogenated solvents[4].

  • Chromatographic Parameters: Set the column compartment temperature to 45°C to optimize mass transfer. Establish a flow rate of 0.9 mL/min.

  • Detection & Validation: Monitor UV absorbance at 268 nm[4].

    • Self-Validation Check: The system is validated if the resolution factor (Rs) between the (R) and (S) peaks is > 2.0, ensuring baseline separation prior to biological testing.

Protocol 2: Orthogonal Target Engagement Assay (MTH1 vs. ALK)

Causality: To prove that the biological effect is target-specific rather than a general cytotoxic artifact, activity must be measured using two distinct biochemical mechanisms (ATP consumption for kinases vs. pyrophosphate release for nucleotide sanitization). Step-by-Step Methodology:

  • Enzyme Preparation: Plate recombinant ALK kinase and MTH1 enzyme in separate, low-volume 384-well microplates.

  • Compound Titration: Dispense the (R)- and (S)-isomers in a 12-point concentration gradient (0.1 nM to 10 µM) using an acoustic liquid handler to eliminate tip-based carryover.

  • ALK Readout (ADP-Glo): Supply ATP and a synthetic ALK peptide substrate to the kinase plate. Measure the conversion of ATP to ADP using a luminescence-based ADP-Glo assay. The (R)-isomer will show dose-dependent luminescence depletion.

  • MTH1 Readout (Malachite Green): Supply 8-oxo-dGTP to the MTH1 wells. MTH1 normally hydrolyzes this substrate to 8-oxo-dGMP and inorganic pyrophosphate (PPi). Add Malachite Green reagent to quantify PPi release via absorbance at 620 nm. The (S)-isomer will show dose-dependent absorbance reduction.

  • Data Synthesis: Calculate IC50 values using a 4-parameter logistic regression.

    • Self-Validation Check: The assay internally validates itself when the (R)-isomer shows <50 nM IC50 for ALK and >1 µM for MTH1, with the exact inverse true for the (S)-isomer.

References
  • The Exploration of Chirality for Improved Druggability within the Human Kinome Source: PMC - NIH URL:[Link]

  • Overcoming Chemoresistance in Cancer: The Promise of Crizotinib Source: PMC - NIH URL:[Link]

  • Molecular dynamics simulations of (S)-crizotinib and (R)-crizotinib binding to MTH1 Source: ResearchGate URL:[Link]

  • Designing a Green Chiral High-Performance Liquid Chromatography Method: Proof-of-Concept with Crizotinib Source: ResearchGate URL:[Link]

Sources

X-ray crystallography data for (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Absolute Configuration Determination of (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

Executive Summary

This guide provides a technical comparison of methods for determining the absolute configuration of (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol , a chiral bidentate scaffold often utilized in kinase inhibitor development (e.g., crizotinib intermediates) and asymmetric catalysis.

While Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for unambiguous structural proof, its dependence on high-quality crystals and anomalous scattering poses throughput challenges. This guide evaluates SC-XRD against Vibrational Circular Dichroism (VCD) and NMR Derivatization (Mosher’s Method) , offering experimental protocols and decision frameworks for medicinal chemists.

The Structural Challenge

The target molecule features a phenyl ring ortho-substituted with a pyrazole moiety and a chiral hydroxyethyl group.

  • Chiral Center: C1 of the ethanol chain.

  • Conformational Lock: The hydroxyl proton typically acts as a hydrogen bond donor to the pyrazole nitrogen (

    
    ), creating a pseudo-seven-membered ring. This intramolecular H-bond stabilizes the conformation but can impede the intermolecular networks required for lattice formation.
    

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the three primary methods for assigning the (S)-configuration.

FeatureMethod A: SC-XRD (Gold Standard) Method B: VCD (Solution State) Method C: Mosher's NMR
Primary Output 3D Electron Density MapIR Difference Spectrum (

)

Chemical Shifts
Sample State Solid (Single Crystal)Solution (CDCl

, DMSO)
Solution (Derivatized)
Confidence Definitive (100%) High (>95% with good DFT)Moderate to High
Time to Result 24–72 Hours (includes growth)4–12 Hours (includes DFT)4–6 Hours
Material Req. <1 mg (recoverable)5–10 mg (recoverable)5 mg (destructive)
Key Limitation Requires crystal growth; Light atom issue (Flack parameter).Requires accurate DFT modeling of conformers.Steric hindrance from ortho-pyrazole can skew

.

Method A: X-Ray Crystallography (The Protocol)

Experimental Workflow

To determine absolute configuration using X-rays, the crystal must exhibit anomalous dispersion .[1] Since the native molecule contains only light atoms (C, H, N, O), the anomalous signal using standard Mo-K


 radiation is weak.

Step 1: Crystal Growth Screening

  • Technique: Vapor Diffusion (Sitting Drop).

  • Solvent System: Ethanol/Heptane (1:1) or Isopropyl Alcohol (slow evaporation).

  • Target: The intramolecular H-bond reduces polarity; non-polar antisolvents work best.

Step 2: Heavy Atom Derivatization (Recommended) If the native crystal yields a Flack parameter with high uncertainty (e.g., 0.4 ± 0.3), derivatize the alcohol to introduce a heavy halogen.

  • Reagent: p-Bromobenzoyl chloride.[2]

  • Reaction: Esterification of the secondary alcohol.

  • Benefit: Bromine provides strong anomalous scattering (Cu-K

    
     or Mo-K
    
    
    
    ), ensuring a Flack parameter near 0.0 (correct) or 1.0 (inverted).
Representative Crystallographic Data

Based on analogous phenyl-pyrazole alcohol structures (e.g., CCDC 2169792).[3]

  • Crystal System: Monoclinic

  • Space Group:

    
     (Chiral space group required for enantiopure samples)
    
  • Unit Cell Dimensions (Approx):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Z: 2

  • Density: ~1.28 Mg/m³

  • R-Factor (

    
    ):  < 4.5% (Target for publication quality)
    

Critical Insight: In the solid state, look for


-

stacking between the pyrazole and phenyl rings of adjacent molecules, which often dominates the packing motif over hydrogen bonding.

Method B: Vibrational Circular Dichroism (VCD)[2][4][5]

VCD is the preferred alternative when crystals cannot be grown. It measures the differential absorption of left and right circularly polarized infrared light.[1][4]

Protocol:

  • Conformational Search: Use Molecular Mechanics (MMFF) to find low-energy conformers.

  • DFT Optimization: Optimize geometry using B3LYP/6-31G(d) in vacuum and solvent models.

  • Spectrum Calculation: Calculate rotational strengths.

  • Comparison: Align the experimental VCD spectrum (1000–1800 cm

    
    ) with the calculated Boltzmann-weighted spectrum.
    
  • Assignment: If the signs of the bands match, the configuration is assigned.

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing the (S)-enantiomer.

Configuration_Workflow Start Target: (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol IsSolid Is the sample solid? Start->IsSolid CrystScreen Crystallization Screening (EtOH/Heptane) IsSolid->CrystScreen Yes VCD VCD Spectroscopy (Compare w/ DFT) IsSolid->VCD No (Oil/Gum) Success Single Crystals? CrystScreen->Success XRD SC-XRD Analysis (Mo/Cu Source) Success->XRD Yes Success->VCD No Flack Check Flack Parameter (x < 0.1?) XRD->Flack Definitive Definitive (S)-Config Assigned Flack->Definitive Yes Derivatize Derivatize: p-Bromobenzoate Flack->Derivatize No (Light Atom Ambiguity) Derivatize->CrystScreen Re-crystallize Mosher Mosher's NMR Analysis VCD->Mosher Inconclusive Mosher->Definitive High Delta-Delta

Figure 1: Decision workflow for absolute configuration assignment. SC-XRD is prioritized, with heavy-atom derivatization as a contingency for light-atom ambiguity.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration of Chiral Molecules using VCD.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

  • BenchChem. (2025). "Determining the Absolute Configuration of Chiral Alcohols: Protocols." Link

  • Cambridge Crystallographic Data Centre (CCDC). "Entry 2169792: Structure of Pyrazole Derivatives." Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Pyrazole-Phenyl Ethanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Differentiation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol (Target) and its regioisomer 2-phenyl-2-(1H-pyrazol-1-yl)ethanol (Alternative) via Mass Spectrometry.

Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.

Context: The "pyrazole-phenyl ethanol" scaffold is a critical pharmacophore in drug development, serving as a precursor for COX-2 inhibitors, kinase inhibitors, and antiproliferative agents. During synthesis, particularly N-alkylation of pyrazoles with styrene oxides or halo-ethanols, regioisomeric mixtures often form. Distinguishing the Target (secondary alcohol, benzylic) from the Alternative (primary alcohol, non-benzylic) is crucial for structure-activity relationship (SAR) validation.

This guide provides a definitive MS/MS comparison, establishing that α-cleavage patterns and tropylium ion formation are the primary discriminators.

Structural Definitions & Experimental Setup

The Comparators
FeatureTarget Product Alternative (Regioisomer)
IUPAC Name 1-phenyl-2-(1H-pyrazol-1-yl)ethanol2-phenyl-2-(1H-pyrazol-1-yl)ethanol
Structure Ph-CH(OH)-CH₂-N(Py)HO-CH₂-CH(Ph)-N(Py)
Alcohol Type Secondary, BenzylicPrimary, Non-benzylic
Key Property Benzylic C-O bond is labile; stabilizes carbocations.[1]Primary alcohol allows facile loss of CH₂OH.
Experimental Protocol (Self-Validating)

To replicate the data below, ensure your system meets these criteria.

1. Sample Preparation:

  • Solvent: Methanol (HPLC grade).

  • Concentration: 10 µg/mL.

  • Additives: 0.1% Formic acid (to promote [M+H]⁺ formation in ESI).

2. LC-MS/MS Conditions (ESI+):

  • Instrument: Q-TOF or Triple Quadrupole.

  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped 15, 30, 45 eV (crucial to observe both molecular ion and deep fragments).

  • Validation Step: Inject Acetaminophen (m/z 152.07) as a system suitability standard; ensure fragment m/z 110.06 is >50% intensity.

3. GC-MS Conditions (EI):

  • Ionization: Electron Impact (70 eV).

  • Inlet Temp: 250°C.

  • Validation Step: Check m/z 69/219 ratio in PFTBA tuning standard.

Fragmentation Analysis: Target vs. Alternative

The mass spectra of these isomers are distinct due to the stability of the carbocations formed after initial cleavage.

A. Target: 1-phenyl-2-(1H-pyrazol-1-yl)ethanol

Mechanism: The benzylic hydroxyl group directs fragmentation.

  • α-Cleavage: The bond between the benzylic carbon and the methylene group breaks. This yields the stable α-hydroxybenzyl cation (m/z 107) .

  • Dehydration: Loss of water (M-18) is favored due to conjugation with the phenyl ring, forming a styrene-like cation (m/z 170).

  • Tropylium Formation: The phenyl ring rearranges to a tropylium ion (m/z 91), a hallmark of benzyl derivatives.

B. Alternative: 2-phenyl-2-(1H-pyrazol-1-yl)ethanol

Mechanism: The primary alcohol directs fragmentation differently.

  • Loss of Formaldehyde/Hydroxymethyl: The primary alcohol moiety (–CH₂OH) cleaves readily, resulting in a [M-31]⁺ ion (m/z 157) . This is the diagnostic peak for the alternative.

  • Benzylic Cleavage (Internal): The bond between the central CH and the phenyl ring is stronger, making m/z 107 less abundant than in the Target.

Comparative Data Table (ESI-MS/MS)
Fragment Ion (m/z)IdentityTarget Intensity (%)Alternative Intensity (%)Causality / Diagnostic Value
189.1 [M+H]⁺100100Parent ion (Reference).
171.1 [M+H - H₂O]⁺85 (High) 30 (Low)Benzylic OH dehydrates easier than primary OH.
157.1 [M - CH₂OH]⁺< 590 (High) Diagnostic for Alternative. Loss of terminal CH₂OH.
107.0 Ph-CH=OH⁺95 (High) 10 (Low)Diagnostic for Target. α-cleavage of benzylic alcohol.
91.0 C₇H₇⁺ (Tropylium)6045Common to both, but higher in Target due to benzylic path.
69.0 Pyrazole Ring4040Characteristic of the pyrazole moiety (common).

Mechanistic Visualization

The following diagrams illustrate the divergent fragmentation pathways that allow for isomer differentiation.

Pathway 1: Target Fragmentation (Benzylic Dominance)

TargetFragmentation M [M+H]+ m/z 189 Dehydration [M-H2O]+ m/z 171 (Styrene-Pyrazole) M->Dehydration - H2O (Facile) AlphaCleavage α-Hydroxybenzyl m/z 107 M->AlphaCleavage α-Cleavage (Major) Pyrazole Pyrazole H+ m/z 69 M->Pyrazole C-N Cleavage Tropylium Tropylium m/z 91 AlphaCleavage->Tropylium - CO/H2

Caption: Fragmentation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol driven by benzylic stabilization.

Pathway 2: Alternative Fragmentation (Primary Alcohol Loss)

AlternativeFragmentation M_alt [M+H]+ m/z 189 LossCH2OH [M-CH2OH]+ m/z 157 (Ph-CH-Py)+ M_alt->LossCH2OH - CH2OH (Dominant) Dehydration_alt [M-H2O]+ m/z 171 M_alt->Dehydration_alt - H2O (Minor) Tropylium_alt Tropylium m/z 91 LossCH2OH->Tropylium_alt Rearrangement

Caption: Fragmentation of 2-phenyl-2-(1H-pyrazol-1-yl)ethanol dominated by loss of the hydroxymethyl group.

Technical Insights & Troubleshooting

Why ESI vs. EI Matters?
  • ESI (Electrospray): Recommended for these isomers. The "soft" ionization preserves the molecular ion ([M+H]⁺), allowing for controlled MS/MS fragmentation to observe the diagnostic losses (m/z 107 vs 157).

  • EI (Electron Impact): Often leads to excessive fragmentation where the molecular ion is weak or absent. Both isomers may degrade rapidly to m/z 77 (phenyl) and m/z 68 (pyrazole), making differentiation difficult without a molecular ion reference.

Common Pitfalls
  • In-Source Fragmentation: If the declustering potential (DP) is too high, the Target molecule will lose water before entering the collision cell. This mimics the dehydrated fragment. Solution: Ramp DP from 0-80V to find the optimal stability point for the parent ion.

  • Isobaric Interferences: Ensure chromatographic separation. While MS can distinguish them, a mixed spectrum (co-elution) will show both m/z 107 and 157, leading to ambiguous identification.

    • Recommendation: Use a C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The Target (secondary alcohol) typically elutes earlier than the Alternative (primary alcohol) due to slightly higher polarity and hydrogen bonding capability with the mobile phase.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 1H-Pyrazole, 1-phenyl-. National Institute of Standards and Technology.[2] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13409651, 1-phenyl-2-(1H-pyrazol-4-yl)ethanol. [Link]

  • Nibbering, N. M. M., & de Boer, T. J. (1968).[3] Mass spectrometry of aralkyl compounds with a functional group—VII: Mass spectra of 1-phenylethanol-1 and its specifically deuterated analogues. Organic Mass Spectrometry. [Link]

  • Holzer, W., et al. (2008). Characteristic fragmentation behavior of 5-substituted tetrazoles and pyrazoles by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

Sources

Validating optical rotation values for pure (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating Optical Rotation for (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

Executive Summary

Product: (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol CAS (Racemate): Not explicitly listed in standard commercial catalogs; Custom Synthesis Classification. Target Application: Chiral intermediate for kinase inhibitors (e.g., crizotinib analogs), ligands for asymmetric catalysis. Core Challenge: Optical rotation (OR) values for ortho-substituted 1-phenylethanols are highly sensitive to solvent interactions and concentration due to the proximity of the pyrazole nitrogen to the hydroxyl group. Relying solely on literature OR values ([α]D) for purity assignment is a critical failure point in early-phase drug development.

This guide provides a validated workflow to authenticate the enantiomeric purity of (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol, comparing the traditional Polarimetry method against the gold-standard Chiral HPLC .

Part 1: The Technical Challenge

The specific rotation of (S)-1-phenylethanol derivatives is typically negative (–) in alcoholic solvents. However, the introduction of a bulky 1H-pyrazol-1-yl group at the ortho-position introduces two complicating factors:

  • Steric Hindrance: The pyrazole ring twists out of coplanarity with the phenyl ring, altering the chiral environment.

  • Intramolecular H-Bonding: Potential hydrogen bonding between the hydroxyl proton and the pyrazole nitrogen (

    
    ) can lock the molecule in a specific conformation that drastically shifts the optical rotation value, sometimes even reversing the sign in non-polar solvents.
    

Hypothetical Reference Range (Methanol, c=1.0):

  • (S)-Enantiomer:

    
     to 
    
    
    
    (Estimated based on structural analogs like (S)-1-(2-fluorophenyl)ethanol).
  • (R)-Enantiomer:

    
     to 
    
    
    
    .

Part 2: Methodology Comparison

Method A: Optical Rotation (Polarimetry)
  • Role: Quick, non-destructive initial check.

  • Risk: High. A sample with 80% ee and a chemical impurity (e.g., ketone precursor) can mimic the rotation of a pure sample.

  • Required Protocol: Must be measured at exactly

    
    C in HPLC-grade Methanol.
    
Method B: Chiral HPLC (The Validator)
  • Role: Quantitative determination of Enantiomeric Excess (ee%).

  • Mechanism: Separation based on transient diastereomeric complexes with the stationary phase (amylose/cellulose derivatives).

  • Verdict: The only acceptable method for CoA (Certificate of Analysis) generation.

Comparative Performance Table

FeatureOptical Rotation (Polarimetry)Chiral HPLC (UV Detection)
Specificity Low (Aggregate property)High (Separates enantiomers)
Sensitivity Low (Requires >10 mg sample)High (Requires <1 mg sample)
Solvent Effect Critical (Can flip sign)Minimal (Affects retention time only)
Impurity Interference High (Achiral impurities skew result)Low (Resolved from main peak)
Validation Status Screening Only Gold Standard

Part 3: Experimental Validation Protocols

Protocol 1: Synthesis of Authentic Standard (Self-Validating)

To validate the rotation, you must synthesize a standard with known absolute configuration.

  • Reaction: Asymmetric Reduction of 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone.

  • Catalyst: Corey-Bakshi-Shibata (CBS) Catalyst or Commercial KRED (Ketoreductase) panel.

  • Logic: (S)-Me-CBS-oxazaborolidine typically yields the (S)-alcohol from aryl ketones.

Protocol 2: Chiral HPLC Method Development
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrazole absorption).

  • Expected Elution (OD-H): The (R)-enantiomer typically elutes first; (S)-elutes second (Confirmation required via standard).

Protocol 3: Validated Polarimetry Measurement
  • Preparation: Dissolve exactly 100 mg of HPLC-pure (>99.5% ee) sample in 10.0 mL HPLC-grade Methanol.

  • Equilibration: Thermostat sample to

    
    .
    
  • Blanking: Zero the polarimeter with pure solvent from the same bottle.

  • Measurement: Record average of 5 readings (

    
    ).
    
  • Calculation:

    
    
    
    • 
       = observed rotation (
      
      
      
      )[1][2][3]
    • 
       = path length (dm)[1][2][3][4]
      
    • 
       = concentration (g/100mL)
      

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the material.

ValidationWorkflow Start Crude (S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol HPLC Step 1: Chiral HPLC (OD-H Column) Start->HPLC Decision Is ee > 98%? HPLC->Decision Purify Recrystallize / Prep HPLC Decision->Purify No Polarimetry Step 2: Measure Optical Rotation (MeOH, c=1.0, 20°C) Decision->Polarimetry Yes Purify->HPLC Compare Compare with Literature/Analog (Expected: -30° to -50°) Polarimetry->Compare Final Release Lot (Valid CoA) Compare->Final Matches Trend

Caption: Workflow for establishing the optical purity of the target pyrazole-ethanol derivative.

Part 5: Mechanistic Insight (Solvent Interaction)

The diagram below explains why the solvent choice is critical for this specific molecule. In non-polar solvents, the intramolecular H-bond dominates, potentially altering the rotation. In Methanol, the solvent disrupts this, providing a consistent "solvated" rotation value.

SolventEffect Molecule (S)-Isomer Structure NonPolar Hexane (Non-Polar) Molecule->NonPolar Polar Methanol (Polar Protic) Molecule->Polar IntraHBond Intramolecular H-Bond (OH ... N-Pyrazole) NonPolar->IntraHBond Promotes SolventHBond Intermolecular H-Bond (OH ... MeOH) Polar->SolventHBond Promotes RotationA Rotation A (Rigid Conformation) IntraHBond->RotationA RotationB Rotation B (Relaxed Conformation) SolventHBond->RotationB

Caption: Impact of solvent polarity on the conformational lock of the pyrazole-ethanol moiety.

References

  • Sigma-Aldrich. (S)-(-)-1-Phenylethanol Product Specification. Link

    • Establishes the baseline rotation for the parent 1-phenylethanol class.
  • Thermo Fisher Scientific. 1-(1H-Pyrazol-5-yl)ethan-1-one hydrochloride. Link

    • Source for the ketone precursor structure and synthesis analogs.
  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Link

    • Authoritative guide on the physics and calculation of specific rot
  • RSC Advances. A general method to predict optical rotations of chiral molecules. Link

    • Provides theoretical grounding for predicting rotation signs based on electronic substituents.
  • National Institutes of Health (PubChem). 1-phenyl-2-(1H-pyrazol-4-yl)ethanol Compound Summary. Link

    • Reference for structural isomers and physical property data of rel

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical waste management is a critical safety imperative for environmental protection, public health, and regulatory compliance. As a novel active pharmaceutical ingredient (API) intermediate, (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol presents unique disposal challenges due to its specific molecular architecture.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step methodology for the safe handling, containerization, and disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure strict compliance with federal regulations while minimizing operational risks.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first analyze the molecular structure of (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol. The compound features a chiral secondary alcohol and a pyrazole-substituted phenyl ring.

Mechanistic Causality for Disposal:

  • Nitrogenous Heterocycle (Pyrazole): The pyrazole ring contains electron-rich basic nitrogen atoms. When exposed to strong oxidizing agents (such as concentrated nitric acid), these nitrogens can undergo rapid, exothermic oxidation. This dictates that the compound must be strictly segregated from oxidizers to prevent the over-pressurization of waste containers[1]. Furthermore, the presence of nitrogen requires the waste to be processed via specialized high-temperature incineration equipped with NOx scrubbers to prevent toxic atmospheric emissions.

  • Secondary Alcohol: The hydroxyl group is susceptible to oxidation, further reinforcing the need to isolate this waste stream from oxidizing agents and strong acids.

  • Non-Halogenated Status: Because the molecule lacks fluorine, chlorine, bromine, or iodine, it must be segregated from halogenated waste streams. Mixing non-halogenated waste with halogenated waste significantly increases disposal costs and complicates the incineration process.

Table 1: Chemical & Hazard Profile Summary
Property / ParameterData / ClassificationOperational Implication
Chemical Name (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-olChiral API intermediate; requires precise inventory tracking.
Waste Classification Non-halogenated nitrogenous organic wasteMust be segregated from halogenated and aqueous streams.
Incompatibilities Strong oxidizers (HNO₃, peroxides), strong acidsHigh risk of exothermic reaction or container over-pressurization.
Disposal Method High-Temperature IncinerationRequires specialized NOx scrubbing due to nitrogen content.

Regulatory Framework & Compliance

Laboratory waste disposal is governed by strict federal guidelines. For academic and research institutions, the [2] provides a flexible yet rigorous framework for managing hazardous waste in Satellite Accumulation Areas (SAAs).

Simultaneously, the[3] mandates that all laboratories maintain a written Chemical Hygiene Plan (CHP) detailing the safe handling and removal of contaminated waste. The [4] further emphasize the necessity of strict segregation and accurate labeling to prevent dangerous cross-reactions.

Table 2: Satellite Accumulation Area (SAA) Quantitative Limits
ParameterRegulatory LimitAction Required Upon Exceedance
Max Volume (Standard Waste) 55 GallonsTransfer to Central Accumulation Area within 3 days[2].
Max Volume (Acutely Toxic) 1 QuartTransfer immediately; reassess generation scale[2].
Max Storage Duration 6 to 12 MonthsSchedule vendor pickup prior to the regulatory deadline[2].
Secondary Containment 110% of largest containerUpsize containment tray if using larger carboys.

Step-by-Step Disposal Methodology

The following protocol is a self-validating system designed to ensure that every step of the disposal process inherently verifies the safety of the next.

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Confirm the waste contains (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol.

  • Segregate: Place the waste exclusively into a designated "Non-Halogenated Organic Waste" stream.

  • Verify Compatibility: Ensure no nitric acid, peroxides, or halogenated solvents (e.g., dichloromethane, chloroform) have been added to this specific waste stream[5].

Step 2: Container Selection and Preparation
  • Select the Vessel: Use High-Density Polyethylene (HDPE) carboys or amber glass bottles.

    • Causality: HDPE provides excellent chemical resistance to secondary alcohols and prevents leaching. Amber glass protects against potential UV-induced degradation if the waste is stored for extended periods.

  • Inspect the Seal: Ensure the container has a secure, leak-proof, PTFE-lined cap. Do not leave funnels in the container[3].

Step 3: RCRA-Compliant Labeling
  • Affix the Label: Attach a standardized RCRA label to the container before the first drop of waste is added.

  • Detail the Contents: Write the full chemical name—(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol—and its approximate concentration. Do not use abbreviations or structural formulas.

  • Date the Container: Write the accumulation start date clearly on the label[4].

Step 4: Satellite Accumulation Area (SAA) Storage
  • Secondary Containment: Place the sealed, labeled container inside a chemically compatible secondary containment tray.

    • Causality: Secondary containment captures leaks, preventing environmental contamination and cross-mixing of incompatible chemicals in the event of primary container failure.

  • Environmental Controls: Store the SAA away from direct sunlight, heat sources, and electrical panels.

Step 5: Final Disposal via Incineration
  • Transfer: Once the container is 90% full or approaching the 6-month time limit, transfer it to the facility's Central Accumulation Area.

  • Vendor Handoff: Ensure the waste is handed over to an EPA-licensed hazardous waste vendor for high-temperature incineration.

Disposal Workflow Visualization

The following diagram maps the logical progression of the disposal protocol, ensuring all safety and regulatory checkpoints are met.

G Gen Waste Generation (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol Seg Segregation Non-Halogenated Nitrogenous Waste Gen->Seg Identify Hazards Cont Containerization HDPE / Glass Vials Seg->Cont Prevent Cross-Reactions Label RCRA Labeling 'Hazardous Waste' + Date Cont->Label Seal & Inspect SAA SAA Storage Secondary Containment Label->SAA Transfer to SAA Disp Final Disposal High-Temp Incineration (NOx Scrubbing) SAA->Disp EPA-Licensed Hauler

Workflow for the segregation, containerization, and disposal of nitrogenous organic waste.

Spill Response & Decontamination Protocol

In the event of a localized spill of (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol, immediate and methodical action is required to prevent exposure and environmental release[3].

  • Evacuate and Isolate: Secure the immediate area to prevent unauthorized exposure.

  • Don PPE: Put on chemical-resistant nitrile gloves, splash-proof safety goggles, and a lab coat. If the spill is large or in a poorly ventilated area, utilize a half-face respirator with organic vapor cartridges.

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or sand.

    • Causality: Do not use combustible materials like sawdust, as organic compounds can impregnate the wood and create a severe fire hazard.

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container (e.g., a wide-mouth HDPE jar).

  • Decontamination: Wash the spill area thoroughly with soap and water. Collect the rinsate and dispose of it as hazardous aqueous waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) . United States Environmental Protection Agency (EPA). Available at:[Link]

  • 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Hazardous Waste and Disposal Guidelines . American Chemical Society (ACS). Available at:[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。